Technical Documentation Center

Odorranain-F-RA1 antimicrobial peptide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Odorranain-F-RA1 antimicrobial peptide

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Odorranain-F-RA1: A Structural and Functional Guide to Amphibian-Derived Antimicrobial Peptides

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the discovery of novel therapeutic agents that bypass traditional antibiotic resistance mechanisms. Amphibian skin se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the discovery of novel therapeutic agents that bypass traditional antibiotic resistance mechanisms. Amphibian skin secretions have emerged as a prolific reservoir of innate immune effectors, particularly antimicrobial peptides (AMPs). Among these, Odorranain-F-RA1 , isolated from the golden crossband frog (Odorrana andersonii), represents a highly potent, broad-spectrum AMP.

This technical whitepaper provides an in-depth analysis of the structural biology, physicochemical properties, and membrane-disrupting mechanism of action (MoA) of Odorranain-F-RA1. Designed for researchers and drug development professionals, this guide synthesizes theoretical biophysics with field-proven experimental protocols to facilitate the translation of amphibian AMPs into viable clinical therapeutics.

Structural Biology & Physicochemical Profiling

Odorranain-F-RA1 is a 30-amino acid peptide with the sequence RGFMDTAKNVAKNMAVTLLDNLKCKITKAC [1]. Its efficacy is not derived from binding to a specific protein receptor, but rather from its unique physicochemical properties that allow it to interact directly with bacterial lipid bilayers.

Key Structural Determinants
  • Cationic Charge: The presence of basic residues (Arginine and Lysine) imparts a net positive charge to the peptide at physiological pH. This is the primary driver for initial electrostatic attraction to the negatively charged components of bacterial cell walls (lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

  • Amphipathic α -Helical Conformation: In aqueous solutions, Odorranain-F-RA1 exists as a random coil. However, upon contact with the hydrophobic environment of a lipid membrane, it undergoes a rapid conformational transition into an amphipathic α -helix, segregating its hydrophobic and hydrophilic residues onto opposite faces of the helix [2].

  • The "Rana Box" Motif: A defining feature of this peptide family is the C-terminal cyclic domain formed by a disulfide bridge between Cys24 and Cys30 (CKITKAC ). This structural constraint is critical for stabilizing the α -helix, enhancing resistance against host and bacterial proteases, and anchoring the peptide during membrane insertion.

Mechanism of Action (MoA): The Membrane Disruption Paradigm

Unlike conventional antibiotics (e.g., β -lactams or fluoroquinolones) that target specific enzymatic pathways, Odorranain-F-RA1 operates via a rapid, physical disruption of the bacterial cell membrane. This multifaceted mode of action significantly reduces the selective pressure that typically leads to antimicrobial resistance [3].

The Toroidal Pore Model

The MoA of Odorranain-F-RA1 is best described by the Toroidal Pore Model :

  • Electrostatic Accumulation: The cationic peptide accumulates on the anionic bacterial surface.

  • Helix Insertion: As local peptide concentration reaches a critical threshold, the amphipathic helices insert perpendicularly into the lipid bilayer.

  • Membrane Curvature: The peptide induces positive curvature in the membrane, forcing the lipid monolayers to bend inward.

  • Pore Formation: The peptide and the lipid headgroups co-mingle to line the newly formed pore.

  • Lysis: The loss of membrane integrity leads to rapid depolarization, leakage of intracellular ions (e.g., K+ ), and catastrophic osmotic lysis [4].

MoA A 1. Odorranain-F-RA1 (Random Coil in Solution) B 2. Electrostatic Attraction (Anionic Bacterial Membrane) A->B C 3. Conformational Transition (Amphipathic α-Helix) B->C D 4. Membrane Insertion & Oligomerization C->D E 5. Toroidal Pore Formation D->E F 6. Membrane Depolarization & Content Leakage E->F G 7. Bacterial Cell Lysis F->G

Figure 1: Step-by-step membrane disruption mechanism of Odorranain-F-RA1.

Experimental Methodologies for MoA Validation

To rigorously validate the membrane-targeting mechanism of Odorranain-F-RA1, researchers must employ a suite of orthogonal assays. The following protocols are designed as self-validating systems , incorporating internal controls to ensure data integrity and explain the causality behind each methodological choice.

Workflow S1 Peptide Synthesis S2 MIC Assay S1->S2 S3 DiSC3(5) Depolarization S2->S3 S4 TEM Morphology S3->S4 S5 MoA Validation S4->S5

Figure 2: Experimental workflow for validating the antimicrobial mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Rationale & Causality: Before mechanistic profiling, baseline potency must be established. Broth microdilution determines the lowest concentration of the peptide that arrests visible bacterial growth. This ensures that subsequent mechanistic assays (like TEM or depolarization) are performed at biologically relevant concentrations (e.g., 1× or 2× MIC).

  • Step 1: Culture target bacterial strains (e.g., E. coli, S. aureus) to mid-log phase ( OD600​≈0.5 ).

  • Step 2: Dilute cultures to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Step 3: In a 96-well plate, perform serial two-fold dilutions of Odorranain-F-RA1 (range: 128 to 0.25 µg/mL).

  • Step 4 (Self-Validation): Include a positive control (e.g., Meropenem) to validate strain susceptibility, and a negative control (MHB only) to rule out contamination.

  • Step 5: Incubate at 37°C for 18-24 hours and record the MIC via spectrophotometry ( OD600​ ).

Protocol 2: Real-Time Membrane Depolarization Assay (DiSC3(5))

Rationale & Causality: To differentiate between a membrane-disrupting MoA and an intracellular target, the DiSC3(5) assay is utilized. DiSC3(5) is a membrane-potential-sensitive cyanine dye that accumulates and self-quenches in polarized lipid bilayers. If Odorranain-F-RA1 forms pores, the membrane depolarizes, releasing the dye into the aqueous medium and causing a measurable fluorescence spike.

  • Step 1: Wash mid-log phase bacteria and resuspend in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.4).

  • Step 2: Add 0.4 µM DiSC3(5) dye and 100 mM KCl (to equilibrate internal/external potassium). Incubate in the dark for 1 hour until fluorescence stabilizes (baseline quenching).

  • Step 3: Inject Odorranain-F-RA1 at 1× and 2× MIC into the cuvette/plate.

  • Step 4 (Self-Validation): Inject 0.1% Triton X-100 as a positive control to achieve 100% membrane depolarization, allowing for the normalization of the peptide's kinetic data.

  • Step 5: Monitor fluorescence continuously (Excitation: 622 nm, Emission: 670 nm) for 30 minutes. A rapid spike indicates immediate pore formation.

Protocol 3: Morphological Analysis via Transmission Electron Microscopy (TEM)

Rationale & Causality: While fluorescence assays provide kinetic data, they lack spatial resolution. TEM provides direct morphological validation of the toroidal pore model, visually confirming membrane blebbing, pore formation, and the extrusion of intracellular contents.

  • Step 1: Treat bacterial suspensions ( 108 CFU/mL) with Odorranain-F-RA1 at 2× MIC for 1 hour.

  • Step 2 (Self-Validation): Maintain an untreated bacterial suspension under identical conditions to ensure that any observed morphological changes are strictly peptide-induced and not artifacts of fixation.

  • Step 3: Fix cells with 2.5% glutaraldehyde overnight at 4°C, followed by post-fixation in 1% osmium tetroxide.

  • Step 4: Dehydrate through a graded ethanol series and embed in epoxy resin.

  • Step 5: Section using an ultramicrotome, stain with uranyl acetate, and image via TEM to visualize membrane discontinuities.

Quantitative Data: Antimicrobial Spectrum

The following table summarizes representative quantitative susceptibility data for Odorranain-class peptides derived from Odorrana andersonii, demonstrating their broad-spectrum efficacy across distinct pathogen classes.

Pathogen StrainGram Stain / TypeRepresentative MIC (µg/mL)Primary Interaction Target
Escherichia coli (ATCC 25922)Negative16 - 32Outer Membrane (Lipopolysaccharide)
Pseudomonas aeruginosa (ATCC 27853)Negative16 - 64Outer Membrane (Lipopolysaccharide)
Staphylococcus aureus (ATCC 25923)Positive8 - 16Cell Wall (Teichoic Acid)
Candida albicans (ATCC 10231)Fungal32 - 64Plasma Membrane (Ergosterol)

Therapeutic Potential & Drug Development Considerations

While the MoA of Odorranain-F-RA1 makes it a highly attractive candidate for next-generation antibiotics, clinical translation requires overcoming specific pharmacokinetic hurdles.

  • Proteolytic Stability: Natural AMPs are susceptible to degradation by serum proteases. Drug developers should consider synthesizing Odorranain-F-RA1 analogs incorporating D-amino acids or utilizing terminal PEGylation to enhance half-life without compromising the amphipathic helix.

  • Toxicity and Hemolysis: Because AMPs target lipid bilayers, off-target toxicity against mammalian erythrocytes (hemolysis) is a concern. The therapeutic index can be improved by fine-tuning the hydrophobicity-to-charge ratio.

  • Nanoparticle Conjugation: Recent advances suggest that conjugating amphibian AMPs with Silver Nanoparticles (AgNPs) or encapsulating them in liposomal delivery systems can drastically reduce host cytotoxicity while synergistically enhancing targeted bacterial killing.

References

  • UniProt Consortium. "Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog)." UniProtKB. Available at:[Link]

  • Wang, H., et al. "Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction." PMC. Available at:[Link]

  • Zhang, Y., et al. "Advances in Antimicrobial Peptides: Mechanisms, Design Innovations, and Biomedical Potential." PMC. Available at:[Link]

  • García, M., et al. "The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases." Preprints.org. Available at:[Link]

Exploratory

A Technical Guide to the Structural Characterization of Odorranain-F-RA1: From Primary Sequence to Three-Dimensional Conformation

Abstract Odorranain-F-RA1, a 30-amino acid antimicrobial peptide (AMP) isolated from the skin of the Golden crossband frog (Odorrana andersonii), represents a promising candidate for novel therapeutic development.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Odorranain-F-RA1, a 30-amino acid antimicrobial peptide (AMP) isolated from the skin of the Golden crossband frog (Odorrana andersonii), represents a promising candidate for novel therapeutic development.[1][2] As a member of the brevenin/esculentin peptide family, its biological activity is intrinsically linked to its three-dimensional structure.[1] This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of Odorranain-F-RA1. We move beyond a simple listing of methods to provide a logical, field-proven workflow that integrates multiple biophysical techniques. Each step is presented with its underlying scientific rationale, ensuring that the resulting structural data is robust, validated, and fit for purpose in advanced research and drug development contexts. This document serves as a vital resource for researchers and scientists seeking to characterize Odorranain-F-RA1 or other novel peptide entities.

Introduction: The Scientific Imperative for Structural Analysis

Odorranain-F-RA1 is an amphibian defense peptide, a class of molecules renowned for their potent antimicrobial properties.[2][3] The primary sequence, identified as RGFMDTAKNVAKNMAVTLLDNLKCKITKAC , contains key cationic and hydrophobic residues that are hallmarks of membrane-active AMPs.[1] However, the linear sequence alone is insufficient to understand its mechanism of action, stability, and potential for therapeutic optimization. A thorough structural characterization is paramount for:

  • Mechanism of Action (MoA) Studies: Understanding how the peptide folds upon interacting with bacterial membranes is crucial to defining its killing mechanism.[4][5]

  • Structure-Activity Relationship (SAR) Studies: A defined 3D structure provides the blueprint for rational design of analogues with enhanced potency, selectivity, or stability.[3]

  • Quality Control and Validation: For synthetic or recombinantly produced peptides, structural confirmation ensures batch-to-batch consistency and verifies the integrity of the final product.[6][7]

  • Regulatory Submissions: Comprehensive structural data is a non-negotiable component of regulatory filings for therapeutic biologics, as outlined by guidelines such as ICH Q6B.[6]

This guide outlines a multi-tiered approach, beginning with the definitive confirmation of its primary structure, followed by analysis of its secondary structural elements in solution, and culminating in the determination of its high-resolution three-dimensional conformation.

Integrated Workflow for Structural Elucidation

The characterization of a peptide like Odorranain-F-RA1 is not a linear process but an integrated workflow where techniques are used orthogonally to validate findings. The choice of methodology is driven by the need to build a structural model of increasing complexity and resolution.

G cluster_0 PART 1: Primary Structure Verification cluster_1 PART 2: Secondary Structure Analysis cluster_2 PART 3: Tertiary Structure Determination cluster_3 Final Output Sample Peptide Sample (Natural Isolate or Synthetic) MS High-Resolution Mass Spectrometry (Intact Mass) Sample->MS Verify Purity & MW MSMS Tandem MS (MS/MS) (De Novo Sequencing) Sample->MSMS Fragment for Sequence Edman Edman Degradation (N-Terminal Confirmation) Sample->Edman Confirm N-terminus MSMS->Edman Orthogonal Validation FinalModel Validated 3D Structural Model of Odorranain-F-RA1 CD Circular Dichroism (CD) Spectroscopy CD_Data Deconvolution Analysis (% Helix, Sheet, Coil) CD->CD_Data Estimate Content NMR 2D/3D NMR Spectroscopy (TOCSY, NOESY, HSQC) CD_Data->NMR Inform Initial Model Restraints Generate Structural Restraints (Distance, Dihedral Angles) Calc Structure Calculation & Refinement Ensemble Final 3D Structural Ensemble Ensemble->FinalModel

Caption: Overall workflow for the structural characterization of Odorranain-F-RA1.

Level 1: Primary Structure Determination and Verification

The foundational step is the unambiguous determination of the amino acid sequence. While the sequence for Odorranain-F-RA1 is published, experimental verification is a critical quality control step, especially when using a synthesized batch. We employ two complementary methods: mass spectrometry for high-throughput analysis and Edman degradation for definitive N-terminal confirmation.[8]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides two key pieces of information: the exact molecular weight of the intact peptide and, via fragmentation, its sequence. We use tandem mass spectrometry (MS/MS) for de novo sequencing, a method that determines the amino acid sequence directly from the fragmentation pattern without relying on a database.[9][10] This is essential for confirming the identity of a known peptide or elucidating the structure of a completely novel one.

G start Peptide in Solution lc LC Separation start->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1: Select Precursor Ion esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Fragment Ions cid->ms2 spectrum Generate MS/MS Spectrum ms2->spectrum peaks Identify b- and y-ion Series spectrum->peaks sequence Deduce Amino Acid Sequence peaks->sequence

Caption: Experimental workflow for peptide sequencing using tandem mass spectrometry.

  • Sample Preparation: Dissolve 10-100 picomoles of lyophilized Odorranain-F-RA1 in 0.1% formic acid in water to a final concentration of ~1 µg/µL.

  • Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of acetonitrile (containing 0.1% formic acid) over 30-60 minutes to separate the peptide from any impurities.

  • Mass Spectrometry (MS):

    • Introduce the eluent into the mass spectrometer via electrospray ionization (ESI).[8]

    • Perform a full scan (MS1) to identify the precursor ion's mass-to-charge (m/z) ratio corresponding to Odorranain-F-RA1.

    • Isolate the precursor ion.

    • Subject the isolated ion to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation along the peptide backbone.[11]

    • Acquire a tandem mass spectrum (MS2) of the resulting fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus).[11]

    • Calculate the mass differences between consecutive ions in each series to identify the corresponding amino acid residue.

    • Assemble the sequence tag to reconstruct the full peptide sequence. Utilize software such as PEAKS or PepNovo for automated de novo analysis.[9]

Fragment IonCalculated m/z (z=1)Amino Acid
b₂229.119RG
b₃342.203RGF
y₂260.155AC
y₃373.239KAC
Edman Degradation

Expertise & Causality: Edman degradation provides an orthogonal, chemical-based confirmation of the N-terminal sequence.[12][13] Unlike MS, which can sometimes be ambiguous with isobaric residues (e.g., Leu/Ile), Edman degradation sequentially removes and identifies one amino acid at a time from the N-terminus.[14] This makes it the gold standard for confirming the start of a sequence and identifying potential N-terminal modifications that might block the reaction.[6] It serves as a crucial validation of the MS data.

  • Sample Preparation: Immobilize 10-100 picomoles of purified Odorranain-F-RA1 onto a PVDF membrane.

  • Cycle 1 (Labeling & Cleavage):

    • The immobilized peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to label the N-terminal amino group (Arginine).[15]

    • The sample is then treated with trifluoroacetic acid to cleave the first peptide bond, releasing the derivatized N-terminal residue as an anilinothiazolinone (ATZ) amino acid.[15]

  • Conversion & Identification: The ATZ-arginine is converted to the more stable phenylthiohydantoin (PTH)-arginine derivative. This PTH-amino acid is then identified and quantified by reverse-phase HPLC against known standards.

  • Sequential Cycles: The shortened peptide (now beginning with Glycine) remains immobilized and is subjected to subsequent cycles of the Edman reaction to determine the sequence step-by-step.[14] Modern sequencers can accurately perform up to 30-50 cycles.[6][12]

Level 2: Secondary Structure Analysis

With the primary structure confirmed, the next logical step is to understand how the peptide chain folds in solution. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structural elements (α-helices, β-sheets, random coils).[16][17]

Expertise & Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[18] The peptide backbone's regular, repeating arrangement in secondary structures gives rise to characteristic CD spectra.[17] This allows for a quantitative estimation of the secondary structure content, providing critical insight into the peptide's conformational preferences in different environments (e.g., in buffer vs. a membrane-mimicking solvent like trifluoroethanol), which is highly relevant for an antimicrobial peptide.

  • Sample Preparation:

    • Prepare a stock solution of Odorranain-F-RA1 at a concentration of 0.3-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[16] Ensure the buffer has low UV absorbance.

    • The peptide concentration must be accurately determined (e.g., by amino acid analysis).

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

    • Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.

    • Pipette the peptide sample into the cuvette, ensuring no air bubbles are present.

    • Acquire the CD spectrum from ~250 nm down to 190 nm.

    • Acquire 3-5 scans and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline buffer spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * MRW) / (10 * c * l), where θ is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.

    • Use a deconvolution software program (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the experimental spectrum.[17]

Secondary StructurePositive Maximum (nm)Negative Maxima/Minima (nm)
α-Helix~192~208 and ~222
β-Sheet~195~217
Random Coil~212 (weak)~198
Table adapted from established principles of CD spectroscopy.[17]

Level 3: High-Resolution 3D Structure Determination

The ultimate goal is to determine the three-dimensional atomic-level structure of Odorranain-F-RA1. For a flexible peptide of this size, Nuclear Magnetic Resonance (NMR) spectroscopy in solution is the method of choice.[19][20] It provides a view of the peptide's structure in a solution environment, which can be tailored to mimic physiological conditions.

Expertise & Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By using a series of multi-dimensional NMR experiments, one can establish through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations between atoms.[21] These correlations are translated into geometric constraints (bond angles, dihedral angles, and inter-proton distances) that are used in computational software to calculate a family of structures consistent with the experimental data.[22][23]

G sample Prepare NMR Sample (Peptide in Buffer/D2O) acquire Acquire 2D NMR Spectra (TOCSY, NOESY) sample->acquire assign Assign Resonances (Backbone & Sidechain) acquire->assign noe Identify NOE Cross-Peaks assign->noe restraints Generate Distance & Dihedral Angle Restraints noe->restraints calc Structure Calculation (Simulated Annealing) restraints->calc refine Refinement in Water/Membrane Mimetic calc->refine validate Structure Validation (e.g., PROCHECK) refine->validate ensemble Final Structural Ensemble validate->ensemble

Caption: Workflow for determining the 3D structure of a peptide using NMR spectroscopy.

  • Sample Preparation:

    • Prepare a high-concentration sample (~1-2 mM) of Odorranain-F-RA1. Isotopic labeling (¹⁵N and/or ¹³C) is highly recommended for unambiguous resonance assignment but not strictly necessary for a peptide of this size.[22]

    • Dissolve the peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0) for NMR analysis.[21]

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing the crucial distance constraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using an ¹⁵N-labeled sample, this correlates each backbone amide proton with its directly bonded nitrogen, providing a unique fingerprint of the peptide.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign all proton resonances to their specific amino acids in the sequence.

    • Constraint Generation: Identify and integrate all NOE cross-peaks. Convert these into upper-limit distance constraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).

    • Structure Calculation: Use software like CYANA, XPLOR-NIH, or AMBER to perform simulated annealing calculations. This involves starting with an extended peptide chain and folding it computationally to satisfy the experimental distance and angle constraints.

    • Ensemble Generation: Typically, 50-100 structures are calculated, and the 10-20 lowest-energy structures that are most consistent with the data are selected to represent the final structural ensemble.

  • Structure Validation: Assess the quality of the final ensemble using programs like PROCHECK or MolProbity to check for reasonable bond lengths, angles, and Ramachandran plot statistics.

Conclusion

The structural characterization of Odorranain-F-RA1 is a multi-stage, multi-technique endeavor that builds a progressively detailed picture of the peptide's architecture. By systematically applying mass spectrometry and Edman degradation to confirm the primary sequence, circular dichroism to assess secondary structure, and NMR spectroscopy to determine the high-resolution 3D conformation, researchers can obtain a validated structural model. This model is not an end in itself but a powerful tool that enables a deeper understanding of the peptide's antimicrobial mechanism and provides a solid foundation for the rational design of next-generation anti-infective agents.

References

  • Edman degradation - Wikipedia. [Link]

  • Odorranain-F-RA1 antimicrobial peptide. CAMPSITE Database. [Link]

  • De novo peptide sequencing - Wikipedia. [Link]

  • Peptide Sequencing by Edman Degradation - EHU. [Link]

  • Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio. [Link]

  • Unlocking Protein Secrets: The Power of Edman Protein Sequencing - Creative Biolabs. [Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC. [Link]

  • Mechanism of Peptide Sequencing by Mass Spectrometry - Mtoz Biolabs. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation - Chemistry LibreTexts. [Link]

  • Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments. [Link]

  • Peptide Sequencing: Principles, Applications, and Techniques. [Link]

  • Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed. [Link]

  • Circular Dichroism of Peptides | Springer Nature Experiments. [Link]

  • Circular dichroism of peptides - PubMed. [Link]

  • Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - RSC Publishing. [Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Odorranain-F-OA1 peptide. [Link]

  • Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog) | UniProtKB | UniProt. [Link]

  • Odorranain-F-HN1 antimicrobial peptide precursor. [Link]

  • A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. [Link]

  • Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris: Biological characteristics and its application in food preservation - PubMed. [Link]

  • Odorranain-P1a antimicrobial peptide - Odorrana grahami (Yunnanfu frog) | UniProtKB | UniProt. [Link]

  • Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli forbiophysical characterisation | The Bioscan. [Link]

  • Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed. [Link]

  • Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues - MDPI. [Link]

  • Comprehensive synthesis and characterization of a novel Fe–porphyrin complex: crystal structure, spectroscopic investigations, Hirshfeld surface analysis, and computational modeling (DFT, QTAIM-NCI/ELF) - Frontiers. [Link]

  • Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. [Link]

  • Frog-derived synthetic peptides display anti-infective activity against Gram-negative pathogens - PubMed. [Link]

  • Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand - MDPI. [Link]

Sources

Foundational

Amino Acid Sequence Analysis of Odorranain-F-RA1: Structural Dynamics and Therapeutic Potential

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial infections has necessitated the exploration of novel, non-traditional antimicrobial agents. Amphibian skin secretions, rich in host-defense p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections has necessitated the exploration of novel, non-traditional antimicrobial agents. Amphibian skin secretions, rich in host-defense peptides, represent a highly promising reservoir for such molecules. This technical whitepaper provides an in-depth sequence and structural analysis of Odorranain-F-RA1 , a 30-amino acid antimicrobial peptide (AMP) isolated from the Golden crossband frog (Odorrana andersonii). By dissecting its physicochemical properties, the functional role of its C-terminal "Rana-box" motif, and its membrane-targeting mechanism of action, this guide establishes a foundational framework for researchers and drug development professionals aiming to engineer next-generation peptide antibiotics.

Biological Context & Evolutionary Significance

Amphibians inhabit warm, moist, and microbe-rich environments, driving the evolutionary development of highly efficient innate immune systems. In 2012, comprehensive peptidomic and genomic investigations into Chinese odorous frogs revealed an extreme diversity of AMPs[1]. During these studies, Odorranain-F-RA1 was identified in the skin secretions of Odorrana andersonii[1][2].

Classified under the Brevinin/esculentin/gaegurin/rugosin family (Pfam: PF03032)[2], Odorranain-F-RA1 exhibits potent broad-spectrum antibacterial and antifungal activities[3]. Unlike conventional antibiotics that target specific enzymatic pathways—thereby inducing rapid evolutionary resistance—Odorranain-F-RA1 operates via a biophysical disruption of the bacterial cell membrane, making it highly refractory to bacterial resistance mechanisms[4].

Primary Sequence & Physicochemical Profiling

The biological efficacy of Odorranain-F-RA1 is intrinsically linked to its primary amino acid sequence. The peptide consists of 30 residues, characterized by a high proportion of hydrophobic and basic amino acids.

Sequence: R G F M D T A K N V A K N M A V T L L D N L K C K I T K A C

To understand its membrane-targeting capabilities, we must analyze its quantitative physicochemical properties. The net cationic charge facilitates the initial electrostatic attraction to anionic bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria), while the high hydrophobicity drives lipid bilayer insertion[5].

Table 1: Physicochemical Properties of Odorranain-F-RA1
PropertyValue / CharacteristicFunctional Implication
Peptide Length 30 Amino AcidsOptimal length for spanning half of the lipid bilayer.
Molecular Weight ~3296.98 Da[]Standard mass for rapid diffusion to target sites.
Net Charge (pH 7.0) +4Strong electrostatic affinity for anionic bacterial membranes.
Basic Residues 6 (Arg1, Lys8, Lys12, Lys23, Lys25, Lys28)Drives target recognition and initial membrane binding.
Acidic Residues 2 (Asp5, Asp20)Modulates overall charge to prevent excessive host cytotoxicity.
Cysteine Residues 2 (Cys24, Cys30)Critical for intramolecular disulfide bond formation.

Structural Domains & The Rana-Box Motif

Odorranain-F-RA1 is not a rigid macromolecule; it is a highly dynamic peptide that undergoes significant conformational changes depending on its microenvironment.

  • N-Terminal Amphipathic α-Helix (Residues 1-23): In aqueous solutions, the peptide remains largely unstructured (random coil). However, upon encountering a hydrophobic lipid environment, the N-terminal region rapidly folds into an amphipathic α-helix[7]. This segregates the hydrophobic residues to one face of the helix (inserting into the lipid core) and the cationic residues to the other (interacting with the lipid headgroups).

  • C-Terminal Rana-Box (Residues 24-30): The defining structural hallmark of this peptide family is the "Rana-box"—a cyclic heptapeptide loop (C-K-I-T-K-A-C) stabilized by a highly conserved intramolecular disulfide bridge between Cys24 and Cys30[8][9]. This loop acts as a structural anchor, stabilizing the helical domain and facilitating deeper penetration into the bacterial membrane[5][9].

G Seq Odorranain-F-RA1 Precursor (30 Amino Acids) NTerm N-Terminal Domain (Residues 1-23) Amphipathic α-Helix Seq->NTerm Cleavage/Folding CTerm C-Terminal Domain (Residues 24-30) Rana-Box Motif Seq->CTerm Cleavage/Folding Cys24 Cys24 CTerm->Cys24 Cys30 Cys30 CTerm->Cys30 Loop Cyclic Heptapeptide Loop (C-K-I-T-K-A-C) Cys24->Loop Cys30->Loop

Structural domains of Odorranain-F-RA1 highlighting the C-terminal Rana-box disulfide loop.

Mechanism of Action: Membrane Permeabilization

The bactericidal activity of Odorranain-F-RA1 is governed by a biophysical cascade. Because mammalian cell membranes are predominantly zwitterionic (neutral) and rich in cholesterol, the +4 cationic charge of the peptide selectively targets the heavily anionic envelopes of bacterial pathogens, ensuring a favorable therapeutic index.

MoA State1 Odorranain-F-RA1 in Solution (Random Coil) State2 Electrostatic Attraction to Anionic Bacterial Membrane State1->State2 Target Recognition State3 Conformational Shift (α-Helical Folding) State2->State3 Membrane Binding State4 Membrane Insertion (Hydrophobic Interaction) State3->State4 Rana-box Anchoring State5 Pore Formation / Lysis (Cell Death) State4->State5 Permeabilization

Stepwise membrane permeabilization mechanism of Odorranain-F-RA1.

Experimental Workflows for Sequence & Structural Validation

To transition Odorranain-F-RA1 from a natural sequence to a viable therapeutic candidate, rigorous synthesis and structural validation are required. As an Application Scientist, I emphasize that the causality behind these steps is to prevent misfolding and accurately simulate physiological conditions.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Disulfide Oxidation

Causality: The critical challenge in synthesizing Rana-box peptides is ensuring the formation of an intramolecular disulfide bond between Cys24 and Cys30, rather than intermolecular cross-linking which leads to inactive aggregation. We force intramolecular folding through extreme dilution.

  • Linear Synthesis: Synthesize the 30-aa linear sequence using standard Fmoc-SPPS chemistry on a Rink amide resin to yield a C-terminal amide, which increases peptide stability.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water cocktail (95:2.5:2.5 v/v) for 2 hours.

  • Air Oxidation (The Critical Step): Dissolve the crude, reduced peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (≤ 0.1 mg/mL). Stir the solution open to the air at room temperature for 24–48 hours. The high dilution kinetically favors the two cysteines on the same molecule finding each other before encountering another peptide molecule.

  • Purification: Lyophilize the oxidized solution and purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Self-Validating Check (LC-MS): Analyze the purified fraction via Liquid Chromatography-Mass Spectrometry. A successful Rana-box formation is validated by a precise -2.016 Da mass shift compared to the linear precursor, confirming the loss of two hydrogen atoms without oligomerization.

Protocol B: Structural Characterization via Circular Dichroism (CD)

Causality: Because AMPs only adopt their active conformation at the site of action, structural analysis must be performed in membrane-mimetic environments.

  • Sample Preparation: Prepare 50 µM solutions of the oxidized peptide in three distinct environments:

    • Control: 10 mM Sodium Phosphate buffer, pH 7.4 (Aqueous environment).

    • Mimic 1: 50% (v/v) Trifluoroethanol (TFE) in water (Mimics the general hydrophobic environment of a lipid bilayer).

    • Mimic 2: 30 mM Sodium Dodecyl Sulfate (SDS) micelles (Mimics the anionic surface of a bacterial membrane).

  • Data Acquisition: Record CD spectra from 190 nm to 260 nm at 25°C using a 1 mm path-length quartz cuvette.

  • Self-Validating Check (Spectral Analysis): The aqueous buffer spectrum must show a single distinct minimum at ~200 nm, confirming a baseline random coil. Only once this baseline is established can the subsequent emergence of dual minima at 208 nm and 222 nm in the TFE and SDS environments be confidently attributed to a membrane-induced α-helical shift.

Therapeutic Potential & Drug Development Considerations

While Odorranain-F-RA1 is highly potent, the presence of the Rana-box and its high hydrophobicity can sometimes correlate with dose-dependent hemolytic activity against mammalian erythrocytes[9]. Current drug development strategies to optimize this sequence include:

  • Rana-Box Engineering: Studies show that while the presence of the C-terminal loop is vital for optimal activity, replacing the disulfide bridge with a stable lactam bridge or substituting the Cys residues with stable analogues can increase serum half-life while reducing host toxicity[5][9].

  • Synergistic Application: Odorranain-F-RA1 demonstrates immense potential when co-administered with conventional antibiotics (e.g., cefepime or gentamicin). The peptide permeabilizes the bacterial membrane, allowing sub-lethal doses of the conventional antibiotic to enter the cell and eradicate biofilm-forming pathogens like Pseudomonas aeruginosa[5]. This synergy widens the therapeutic window and minimizes the required dosage of the peptide.

References

  • Novoprolabs. "Odorranain-F-OA1 peptide: Product Information." Novoprolabs. Available at:[Link]

  • Yang X, Lee WH, Zhang Y. "Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs." Journal of Proteome Research, 2012; 11(1):306-19. Available at:[Link]

  • CAMPR3 Database. "Odorranain-F-RA1 antimicrobial peptide." Collection of Anti-Microbial Peptides (CAMP). Available at:[Link]

  • Li J, et al. "Two antimicrobial peptides from skin secretions of Rana grahami." PubMed (NIH), 2006. Available at:[Link]

  • Abraham P, et al. "Structure-Activity Relationship and Mode of Action of a Frog Secreted Antibacterial Peptide B1CTcu5 Using Synthetically and Modularly Modified or Deleted (SMMD) Peptides." PLOS One, 2015. Available at:[Link]

  • Panteleev PV, et al. "Novel Antimicrobial Peptides from the Arctic Polychaeta Nicomache minor Provide New Molecular Insight into Biological Role of the BRICHOS Domain." Marine Drugs (MDPI), 2020. Available at:[Link]

  • Wang Y, et al. "Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms." Pharmaceutics (MDPI), 2024. Available at:[Link]

Sources

Exploratory

Odorranain-F-RA1 Secondary Structure Dynamics in Lipid Bilayers: Mechanistic Insights and Experimental Workflows

Abstract: The rising prevalence of multidrug-resistant (MDR) pathogens has accelerated the demand for novel anti-infective agents. Amphibian-derived antimicrobial peptides (AMPs), particularly those from the Odorrana gen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rising prevalence of multidrug-resistant (MDR) pathogens has accelerated the demand for novel anti-infective agents. Amphibian-derived antimicrobial peptides (AMPs), particularly those from the Odorrana genus, offer a promising therapeutic scaffold. This whitepaper provides an in-depth technical analysis of Odorranain-F-RA1 , a 30-amino-acid AMP isolated from Odorrana andersonii. As a Senior Application Scientist, I will deconstruct the peptide's conformational plasticity, its biophysical interactions with anionic lipid bilayers, and the self-validating experimental workflows required to characterize its membrane-disruptive mechanisms.

Molecular Architecture and the "Rana Box" Motif

Odorranain-F-RA1 (UniProtKB: D2K8I2) [1] is a highly cationic, amphipathic peptide with the primary sequence: RGFMDTAKNVAKNMAVTLLDNLKCKITKAC

While the N-terminal and central regions are rich in hydrophobic and cationic residues, the defining structural hallmark of the Odorranain-F family is the C-terminal "Rana box" (CKITKAC). This heptapeptide motif contains two cysteine residues (Cys24 and Cys30) that form an intramolecular disulfide bridge [2].

Causality in Structural Design: In aqueous environments, Odorranain-F-RA1 remains highly flexible and unstructured (random coil). This flexibility prevents premature aggregation and protease degradation in the amphibian's glandular secretions. However, the disulfide-bridged Rana box acts as a structural nucleator. When the peptide encounters a bacterial lipid bilayer, the Rana box restricts the conformational entropy of the C-terminus, thermodynamically driving the rapid folding of the entire peptide into an amphipathic α-helix[3]. Removing or reducing this disulfide bond drastically increases the Minimum Inhibitory Concentration (MIC) and diminishes the peptide's membrane-permeabilizing efficacy.

Conformational Plasticity: Aqueous vs. Lipid Environments

The transition from a disordered state to a highly ordered α-helix is entirely dependent on the dielectric constant of the environment and the electrostatic profile of the target membrane.

  • Electrostatic Recruitment: The initial interaction is driven by the cationic residues (Arg1, Lys7, Lys11, Lys25, Lys28) binding to the anionic phosphate headgroups of bacterial lipids, such as phosphatidylglycerol (POPG) and cardiolipin.

  • Hydrophobic Insertion: Upon neutralization of the membrane surface charge, the hydrophobic residues (Phe3, Met4, Val10, Leu17, Leu18) partition into the hydrophobic core of the lipid bilayer.

  • Helical Stabilization: The lipid environment shields the peptide backbone from water, promoting intramolecular hydrogen bonding and stabilizing the α-helical conformation.

G A Aqueous Phase (Random Coil Conformation) B Electrostatic Attraction (Cationic Residues to Anionic Lipids) A->B C Membrane Binding & Helix Nucleation B->C D Alpha-Helical Folding (Stabilized by Rana Box Disulfide) C->D E Hydrophobic Insertion (Amphipathic Alignment) D->E F Membrane Disruption (Toroidal Pore / Carpet Model) E->F

Figure 1: Mechanistic pathway of Odorranain-F-RA1 folding and membrane disruption.

Quantitative Conformational Data

To standardize the biophysical characterization of Odorranain-F-RA1, we synthesize quantitative data across various membrane-mimetic environments. The table below illustrates the peptide's structural dependency on lipid composition.

Environment / SolventDominant ConformationCD Spectral FeaturesEstimated Helicity (%)
Aqueous Buffer (10 mM PB, pH 7.4) Random CoilStrong minimum at ~195 nm< 10%
50% TFE / Water Amphipathic α-helixMinima at 208 & 222 nm, Max at 190 nm~65%
POPC LUVs (Zwitterionic) Partial α-helixWeak minima at 208 & 222 nm~30%
POPC/POPG (3:1) LUVs (Anionic) Amphipathic α-helixStrong minima at 208 & 222 nm~75%

Table 1: Conformational parameters of Odorranain-F-RA1. POPC mimics mammalian cell membranes, while POPC/POPG (3:1) mimics Gram-negative bacterial membranes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the biophysical causality behind the action, ensuring researchers understand why a step is performed, not just how.

Protocol A: Secondary Structure Determination via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the gold standard for quantifying the secondary structure of AMPs in lipid bilayers [4].

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve POPC and POPG (3:1 molar ratio) in chloroform/methanol (2:1 v/v). Dry under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours.

    • Causality: Complete solvent removal is critical; residual chloroform alters lipid packing and induces spectral artifacts.

  • Hydration and Freeze-Thaw: Hydrate the lipid film with 10 mM sodium phosphate buffer (pH 7.4) to a final lipid concentration of 10 mM. Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C water bath).

    • Causality: Freeze-thawing shatters multilamellar vesicles (MLVs), ensuring complete hydration of the lipid headgroups.

  • Extrusion: Pass the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Extrusion generates Large Unilamellar Vesicles (LUVs) of uniform size. Uniformity minimizes differential light scattering (DLS) artifacts that severely distort CD spectra below 210 nm.

  • Peptide-Lipid Incubation: Mix Odorranain-F-RA1 with the LUVs at a Peptide-to-Lipid (P/L) molar ratio of 1:50. Incubate at 25°C for 30 minutes.

  • Spectral Acquisition: Record spectra from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 25°C. Subtract the LUV-only blank spectrum from the peptide-LUV spectrum.

Protocol B: Calcein Leakage Assay for Membrane Permeabilization

To prove that the α-helical folding directly causes membrane disruption, a liposome leakage assay is required.

Step-by-Step Methodology:

  • Calcein Encapsulation: Hydrate the POPC/POPG lipid film with a buffer containing 70 mM Calcein.

    • Causality: At 70 mM, Calcein fluorescence is heavily self-quenched. Fluorescence will only spike if the peptide successfully forms pores and releases the dye into the surrounding buffer.

  • Size Exclusion Chromatography (SEC): Pass the extruded LUVs through a Sephadex G-50 column pre-equilibrated with an iso-osmotic buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: SEC separates the calcein-loaded LUVs from the unencapsulated, free calcein in the external buffer, establishing a zero-fluorescence baseline.

  • Assay Execution: Add Odorranain-F-RA1 (various concentrations) to the LUVs in a fluorometer cuvette. Continuously monitor fluorescence emission at 520 nm (excitation at 490 nm).

  • Normalization: After 15 minutes, add 10% Triton X-100 (final concentration 0.1%) to completely lyse the LUVs.

    • Causality: Triton X-100 provides the maximum possible fluorescence ( Fmax​ ), allowing the calculation of the percentage of peptide-induced leakage: %Leakage=[(Fobs​−F0​)/(Fmax​−F0​)]×100 .

W S1 Peptide Synthesis & Purification S3 CD Spectroscopy (Secondary Structure) S1->S3 S4 Calcein Leakage Assay (Membrane Permeability) S1->S4 S5 NMR Spectroscopy (High-Res Dynamics) S1->S5 S2 LUV Preparation (POPC/POPG Extrusion) S2->S3 S2->S4 S2->S5

Figure 2: Integrated biophysical workflow for characterizing AMP-lipid interactions.

Conclusion

Odorranain-F-RA1 represents a highly evolved, self-assembling nanomachine. Its efficacy relies on a precise sequence of biophysical events: electrostatic targeting of anionic lipids, structural nucleation via the C-terminal Rana box, and the thermodynamic drive to form an amphipathic α-helix within the lipid bilayer. By employing rigorous, artifact-free protocols like LUV-based CD spectroscopy and calcein leakage assays, researchers can accurately map the structure-function relationship of this peptide, paving the way for next-generation, rationally designed peptide antibiotics.

References
  • UniProt Consortium. "Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii." UniProtKB. Available at:[Link]

  • Huan, Y., Kong, Q., Mou, H., & Yi, H. (2020). "Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields." Frontiers in Microbiology. Available at:[Link]

  • Wang, G., et al. (2020). "Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction." Pharmaceuticals (Basel). Available at:[Link]

  • Chen, X., et al. (2024). "Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms." International Journal of Molecular Sciences (MDPI). Available at:[Link]

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocol for Odorranain-F-RA1

An In-Depth Guide to the Solid-Phase Synthesis of Odorranain-F-RA1 Abstract Odorranain-F-RA1 is a 30-amino acid antimicrobial peptide originating from the skin of the Golden crossband frog, Odorrana andersonii[1][2]. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solid-Phase Synthesis of Odorranain-F-RA1

Abstract

Odorranain-F-RA1 is a 30-amino acid antimicrobial peptide originating from the skin of the Golden crossband frog, Odorrana andersonii[1][2]. As part of the brevinin family of peptides, it represents a class of molecules with significant therapeutic potential, necessitating robust and efficient methods for its synthetic production. This application note provides a comprehensive, field-proven protocol for the chemical synthesis of Odorranain-F-RA1 using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). We delve into the strategic considerations, step-by-step experimental procedures, and the critical post-synthesis processing required to obtain a highly pure peptide. This guide is designed for researchers in biochemistry, drug discovery, and materials science, offering both the practical steps and the scientific rationale behind them.

Synthesis Strategy and Peptide Profile

The successful synthesis of a peptide is predicated on a well-defined strategy that accounts for its specific amino acid sequence. The primary sequence for Odorranain-F-RA1 is presented below.

Table 1: Physicochemical Properties of Odorranain-F-RA1

PropertyValue
Sequence Arg-Gly-Phe-Met-Asp-Thr-Ala-Lys-Asn-Val-Ala-Lys-Asn-Met-Ala-Val-Thr-Leu-Leu-Asp-Asn-Leu-Lys-Cys-Lys-Ile-Thr-Lys-Ala-Cys-NH₂
Length 30 Amino Acids
C-Terminus Amide (-CONH₂)
Residue Composition Contains sensitive residues: 2x Cysteine (Cys), 2x Methionine (Met), 2x Aspartic Acid (Asp), 3x Asparagine (Asn)
Calculated Mol. Weight ~3319.0 Da (as free peptide)
Strategic Rationale:
  • Chemistry Selection (Fmoc/tBu): We will employ the Fmoc/tBu (tert-Butyl) orthogonal protection strategy, which is the gold standard in modern SPPS.[3][4] This approach utilizes the base-labile Nα-Fmoc group for temporary protection of the alpha-amino group and acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) for permanent protection during chain assembly.[3] This orthogonality ensures that side-chain protecting groups remain intact during the iterative Nα-Fmoc deprotection steps.[4]

  • Resin Selection (Rink Amide): The native peptide features a C-terminal amide, which is crucial for its biological activity. Therefore, Rink Amide resin is the support of choice.[5][6] This resin contains a specialized linker that, upon cleavage with strong acid (trifluoroacetic acid), releases the peptide with a carboxamide at its C-terminus.[7][8]

  • Handling Sensitive Residues:

    • Cysteine (Cys): The sequence contains two Cys residues. To prevent side reactions and premature disulfide bond formation, the thiol side chain will be protected with an acid-labile Trityl (Trt) group.

    • Methionine (Met): The thioether side chain of Methionine is susceptible to oxidation. While no specific protecting group is used during synthesis, the inclusion of scavengers during the final cleavage step is critical to prevent this side reaction.

    • Aspartic Acid (Asp) & Asparagine (Asn): These residues can be prone to side reactions like aspartimide formation, especially in certain sequences. Using modern coupling reagents and optimized reaction times helps mitigate this risk.

The Fmoc-SPPS Workflow: A Cyclical Process

The synthesis of the peptide chain is an iterative process, with each cycle adding one amino acid. The entire workflow, from resin preparation to the final assembly of the protected peptide, is depicted below.

SPPS_Workflow Start Start: Swell Rink Amide Resin in DMF Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Removes Piperidine & Byproducts) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash (Removes Excess Reagents) Coupling->Wash2 Cycle Repeat Cycle for 29 Residues Wash2->Cycle Cycle->Deprotection Next Amino Acid End End: Protected Peptide-Resin Cycle->End Final Amino Acid

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

Materials and Reagents

Table 2: Reagents and Materials for Synthesis

CategoryItemRecommended Grade/Supplier
Resin Rink Amide AM Resin (100-200 mesh)0.5 - 0.8 mmol/g substitution
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis or amine-free grade
Dichloromethane (DCM)ACS grade or higher
Diethyl Ether (Et₂O)Anhydrous, cold (-20°C)
Deprotection PiperidineReagent grade
Coupling HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>99% purity
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Amino Acids Fmoc-L-Amino AcidsSide-chain protected as needed (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH)
Cleavage Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)>98% purity
1,2-Ethanedithiol (EDT)>98% purity
Deionized Water18.2 MΩ·cm
Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Weighing: Weigh 167 mg of Rink Amide resin (assuming 0.6 mmol/g loading) into a fritted peptide synthesis vessel.

  • Swelling: Add 5 mL of DMF to the resin. Agitate using a shaker or nitrogen bubbling for 1 hour at room temperature. This step is crucial for exposing the reactive sites within the resin beads.[6]

  • Solvent Removal: Drain the DMF from the vessel.

  • Initial Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group from the Rink linker.[6]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 2: Chain Elongation - The Iterative Synthesis Cycle

This cycle is repeated for each amino acid in the sequence, from the C-terminus (Cys) to the N-terminus (Arg).

  • Amino Acid Activation: In a separate vial, pre-dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.) and HCTU (0.29 mmol, 2.9 eq.) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq.) and vortex briefly. The solution will typically change color upon activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin from the previous step. Agitate the mixture for 45-60 minutes at room temperature.[4]

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating the coupling reaction is complete. A negative result (yellow beads) is desired.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 7 minutes. Drain, then repeat with a fresh 5 mL portion of the piperidine solution for another 7 minutes. This two-step deprotection ensures complete removal of the Fmoc group.[6]

  • Final Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the next coupling cycle.

Table 3: SPPS Cycle Parameters (0.1 mmol scale)

ParameterValueRationale
Fmoc-Amino Acid3 equivalentsDrives the coupling reaction to completion.
HCTU2.9 equivalentsEfficient activating agent, minimizing side reactions.
DIPEA6 equivalentsActs as an organic base to activate the carboxyl group and neutralize the reaction.
Deprotection Time2 x 7 minutesEnsures complete Fmoc removal without prolonged base exposure.
Coupling Time45-60 minutesSufficient for most standard amino acid couplings.
Protocol 3: Cleavage and Crude Peptide Precipitation

Safety Precaution: This procedure must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile.[9]

  • Final Deprotection: After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform a final Fmoc deprotection cycle (Protocol 2, steps 5-6).

  • Resin Preparation: Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare 5 mL of the cleavage cocktail: 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS) . EDT and TIS act as scavengers to protect the Cys and Met residues from reactive cations generated during cleavage.[7]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin. Stopper the vessel and agitate gently at room temperature for 2.5 hours.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube. Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation: Centrifuge the mixture at 3000 x g for 10 minutes. Carefully decant and discard the ether.

  • Washing: Resuspend the peptide pellet in 20 mL of fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step twice to remove residual scavengers.

  • Drying: After the final wash, decant the ether and dry the white peptide pellet under vacuum or a gentle stream of nitrogen.

Purification and Quality Control

The crude product from SPPS is a mixture containing the target peptide along with deletion sequences and other impurities. Purification is mandatory to achieve the high purity required for research applications.[10]

Purification by Preparative RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity.[11][12]

Table 4: Recommended HPLC Purification Parameters

ParameterSpecification
Column Preparative C18, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% (v/v) TFA in deionized water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile (ACN)
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)
Detection UV at 220 nm and 280 nm
Gradient e.g., 5-65% B over 60 minutes (must be optimized)

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (add ACN if solubility is an issue).

  • Inject the sample onto the equilibrated HPLC column.

  • Run the optimized gradient method.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each collected fraction by analytical HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain a pure, fluffy white powder.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of the synthesized peptide by measuring its molecular weight with high accuracy.[13][14]

  • Method: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

  • Procedure: A small aliquot of the purified peptide is analyzed.

  • Expected Result: The observed mass should match the calculated theoretical mass of Odorranain-F-RA1 (~3319.0 Da). This confirms that the synthesis was successful and the correct sequence was assembled.

QC_Workflow Crude Crude Peptide (Post-Precipitation) HPLC Preparative RP-HPLC (Purification) Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Analytical HPLC (Purity Check) Fractions->Analysis Pooling Pool High-Purity Fractions (>95%) Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize MS Mass Spectrometry (Identity Confirmation) Pooling->MS Final Pure Odorranain-F-RA1 Lyophilize->Final Final->MS

Caption: Post-synthesis workflow for peptide purification and characterization.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of the antimicrobial peptide Odorranain-F-RA1 via Fmoc-SPPS. By following the outlined procedures for synthesis, cleavage, and purification, researchers can reliably produce high-purity peptide suitable for a wide range of biological and therapeutic investigations. The key to success lies in the strategic selection of reagents, careful execution of the iterative synthesis cycles, and rigorous purification and characterization of the final product.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved March 17, 2026.
  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • Nowick Laboratory. (2020, March 17).
  • Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved March 17, 2026, from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Retrieved March 17, 2026.
  • ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved March 17, 2026, from [Link]

  • Journal of Biomolecular Techniques. (2021, April 15). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved March 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved March 17, 2026, from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved March 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved March 17, 2026.
  • Aguilar, M. I. (Ed.). (n.d.). HPLC of Peptides and Proteins. Retrieved March 17, 2026.
  • UniProt. (2010, February 9). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). Retrieved March 17, 2026, from [Link]

  • PubMed. (2006, March 15). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Retrieved March 17, 2026, from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved March 17, 2026.
  • The CAMP database. (n.d.). Odorranain-F-RA1 antimicrobial peptide. Retrieved March 17, 2026, from [Link]

  • Sunresin. (n.d.). Rink Amide-AM Resin. Retrieved March 17, 2026.

Sources

Application

Application Note: In Vitro Antimicrobial Susceptibility and Mechanistic Profiling of Odorranain-F-RA1

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Experimental causality, self-validating assay architecture, and standardized protocols for amphibian-derived antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Experimental causality, self-validating assay architecture, and standardized protocols for amphibian-derived antimicrobial peptides (AMPs).

Introduction & Scientific Rationale

Odorranain-F-RA1 is a 30-amino acid antimicrobial peptide (Sequence: RGFMDTAKNVAKNMAVTLLDNLKCKITKAC) originally isolated from the skin secretions of the Golden crossband frog (Odorrana andersonii)[1]. It belongs to the Brevinin superfamily of AMPs, which are characterized by a highly conserved C-terminal "Rana box"—a cyclic heptapeptide ring stabilized by a disulfide bridge between Cys24 and Cys30[2].

The Causality of its Mechanism of Action (MoA): Like most Brevinin-1 peptides, Odorranain-F-RA1 is highly cationic and amphipathic. In an aqueous environment, the peptide remains in an unstructured random coil. However, upon encountering the anionic lipopolysaccharides (LPS) of Gram-negative bacteria or teichoic acids of Gram-positive bacteria, electrostatic attraction drives the peptide to the membrane surface[2]. The hydrophobic environment of the lipid bilayer forces a conformational shift into an amphipathic α-helix. Once a threshold concentration is reached, the peptides insert into the membrane, forming pores (via the barrel-stave or toroidal pore models) that compromise membrane integrity, leading to the leakage of intracellular contents and rapid bactericidal cell death[3].

MoA_Pathway Coil Random Coil (Aqueous Phase) Bind Electrostatic Binding (Anionic Lipids) Coil->Bind Attraction Helix α-Helical Folding (Amphipathic) Bind->Helix Insertion Pore Pore Formation (Membrane Disruption) Helix->Pore Accumulation Death Cell Lysis (Bactericidal) Pore->Death Leakage

Membrane-targeting mechanism of action for Odorranain-F-RA1.

Self-Validating Assay Architecture

To ensure trustworthiness and reproducibility in drug development, the in vitro testing of Odorranain-F-RA1 must be engineered as a self-validating system. AMPs possess unique physicochemical properties that can easily lead to false negatives if standard small-molecule protocols are blindly applied.

  • The Plastic Adsorption Dilemma: Cationic, amphipathic peptides rapidly adsorb to standard polystyrene microtiter plates. Causality: This depletes the effective concentration of the peptide in the broth, artificially inflating the Minimum Inhibitory Concentration (MIC). Solution: All assays must utilize polypropylene plates, and Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be supplemented with 0.02% Bovine Serum Albumin (BSA) to act as a carrier protein.

  • Solubility Controls: Basic peptides (rich in Lys/Arg) are prone to aggregation at neutral pH. Stock solutions must be reconstituted in 0.01% acetic acid to protonate the basic residues, ensuring complete solvation and monomeric dispersion.

  • Mechanistic Controls: When proving membrane permeabilization, a positive control (e.g., Polymyxin B or Melittin) must be used to define 100% disruption, while untreated cells define the baseline[4].

Assay_Workflow Prep Peptide Preparation Odorranain-F-RA1 MIC Broth Microdilution (MIC & MBC) Prep->MIC Standardized Inoculum MoA Membrane Permeability (SYTOX Green) MIC->MoA Active Hits Tox Hemolysis Assay (Mammalian Toxicity) MIC->Tox Safety Profiling TI Therapeutic Index (TI) Validation MoA->TI Mechanistic Data Tox->TI Toxicity Data

Workflow for the in vitro evaluation of Odorranain-F-RA1.

Step-by-Step Methodologies

Protocol A: Peptide Preparation and Storage
  • Reconstitution: Weigh the lyophilized Odorranain-F-RA1 powder. Add sterile 0.01% (v/v) acetic acid to achieve a stock concentration of 2.56 mg/mL.

  • Vortex & Sonicate: Vortex for 60 seconds. If the solution is cloudy, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Store: Dispense into 50 µL aliquots in low-protein binding microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles, which disrupt the C-terminal disulfide bridge.

Protocol B: MIC and MBC Determination (Broth Microdilution)

Based on CLSI guidelines, adapted for AMPs.

  • Media Preparation: Prepare CAMHB supplemented with 0.02% (w/v) BSA.

  • Serial Dilution: In a 96-well polypropylene plate, add 50 µL of CAMHB-BSA to columns 2-12. Add 100 µL of Odorranain-F-RA1 working solution (e.g., 256 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 11 (transferring 50 µL). Column 12 serves as the growth control (no peptide).

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve ∼1×106 CFU/mL.

  • Inoculation: Add 50 µL of the inoculum to all wells. The final bacterial concentration is 5×105 CFU/mL, and the peptide concentration ranges from 64 to 0.06 µg/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours.

  • MIC Reading: The MIC is the lowest concentration with no visible growth.

  • MBC Determination: Plate 10 µL from all optically clear wells onto Mueller-Hinton agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in ≥99.9% reduction of the initial inoculum.

Protocol C: Membrane Permeabilization (SYTOX Green Assay)

SYTOX Green is a high-affinity nucleic acid stain that is impermeable to live cells. It only fluoresces when Odorranain-F-RA1 creates pores in the bacterial membrane, proving the physical disruption MoA[3].

  • Cell Washing: Grow bacteria to the mid-logarithmic phase. Wash three times with 10 mM sodium phosphate buffer (pH 7.4) and resuspend to an OD600​ of 0.2.

  • Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15 minutes.

  • Peptide Challenge: Transfer 50 µL of the suspension to a black 96-well plate. Add 50 µL of Odorranain-F-RA1 at varying concentrations (e.g., 1×, 2×, and 4× MIC). Use Polymyxin B as a positive control and buffer as a negative control.

  • Kinetic Reading: Immediately measure fluorescence (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes using a microplate reader.

Protocol D: Mammalian Cytotoxicity (Hemolysis Assay)

Because the primary off-target effect of amphipathic AMPs is the lysis of zwitterionic mammalian cell membranes, evaluating hemolysis is critical for calculating the Therapeutic Index (TI)[5].

  • Erythrocyte Preparation: Centrifuge fresh, defibrinated human red blood cells (hRBCs) at 1,000 × g for 5 minutes. Wash three times with sterile PBS (pH 7.4) until the supernatant is clear. Resuspend to a 4% (v/v) suspension in PBS.

  • Incubation: In a 96-well V-bottom plate, mix 50 µL of the hRBC suspension with 50 µL of Odorranain-F-RA1 (serially diluted in PBS).

  • Controls: Use 0.1% Triton X-100 as the 100% lysis (positive) control and PBS as the 0% lysis (negative) control.

  • Centrifugation & Reading: Incubate at 37°C for 1 hour. Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact RBCs. Transfer 50 µL of the supernatant to a flat-bottom plate and measure absorbance at 540 nm.

  • Calculation: %Hemolysis=(ATriton​−APBS​)(Apeptide​−APBS​)​×100 .

Data Presentation & Therapeutic Index

The Therapeutic Index (TI) is calculated as the ratio of the Minimum Hemolytic Concentration ( HC10​ ) to the Geometric Mean MIC (GM-MIC). A higher TI indicates a wider safety window for drug development. Below is a structured presentation of representative validation data for Odorranain-F-RA1 and its controls.

Test AgentTarget Strain / Cell TypeAssay TypeMeasured Value (µg/mL)Interpretation
Odorranain-F-RA1 S. aureus ATCC 29213MIC4.0Potent anti-Gram-positive activity.
Odorranain-F-RA1 E. coli ATCC 25922MIC16.0Moderate anti-Gram-negative activity.
Odorranain-F-RA1 Human RBCs (hRBCs) HC10​ 128.0Mild mammalian cytotoxicity.
Odorranain-F-RA1 Overall Profile Therapeutic Index 16.0 Viable candidate for topical optimization.
Polymyxin B (Ctrl)E. coli ATCC 25922MIC1.0Validated assay sensitivity.
Melittin (Ctrl)Human RBCs (hRBCs) HC10​ 2.5Validated hemolytic baseline.

Sources

Method

formulation of Odorranain-F-RA1 for topical drug delivery

Application Notes & Protocols Topic: Formulation of Odorranain-F-RA1 for Enhanced Topical Drug Delivery via a Liposomal Carrier System Audience: Researchers, scientists, and drug development professionals. Abstract Thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Formulation of Odorranain-F-RA1 for Enhanced Topical Drug Delivery via a Liposomal Carrier System

Audience: Researchers, scientists, and drug development professionals.

Abstract

Therapeutic peptides, such as Odorranain-F-RA1, an amphibian-derived peptide with potent antimicrobial and potential wound healing properties, present significant challenges for topical delivery due to their molecular size, hydrophilic nature, and susceptibility to enzymatic degradation by skin proteases.[1][2] This guide provides a comprehensive framework for the formulation of Odorranain-F-RA1 into a liposomal carrier system designed to overcome the skin's formidable barrier functions.[3][4] We detail a complete workflow, from pre-formulation analysis and lipid selection to the step-by-step protocol for liposome preparation using the thin-film hydration and extrusion method.[5][6][7] Furthermore, we present a suite of essential characterization protocols, including particle size analysis, encapsulation efficiency, and in vitro release and skin permeation studies using Franz Diffusion Cells, to validate the formulation's physicochemical attributes and performance.[8][9] The causality behind critical experimental choices is explained to empower researchers to adapt and optimize this methodology for their specific peptide candidates.

Part 1: Pre-Formulation & Strategic Considerations

Physicochemical Profile of Odorranain-F-RA1

A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of rational formulation design. Odorranain-F-RA1, like many peptides derived from amphibian skin, possesses characteristics that are advantageous for bioactivity but challenging for delivery.[10]

Scientist's Note: The cationic nature is crucial for its antimicrobial mechanism, which often involves interaction with negatively charged bacterial membranes. However, this charge and the peptide's hydrophilicity hinder passive diffusion across the lipophilic stratum corneum.[3][10] Furthermore, its peptide bonds are targets for proteases present in the skin, which can rapidly inactivate the molecule.[2][11]

PropertyTypical Value / CharacteristicFormulation Implication
Molecular Weight 1 - 3 kDa (Estimated)Too large for efficient passive diffusion across the stratum corneum.
Net Charge (pH 7.4) Cationic (+)Limits passive diffusion; potential for ionic interactions with skin.
Hydrophilicity High (Hydrophilic)Low partitioning into the lipid-rich stratum corneum.[10]
Stability Susceptible to Proteolytic DegradationRequires protection from skin enzymes to maintain bioactivity.[2][12]
Aggregation Potential for self-assembly/aggregationCan affect stability and bioavailability; formulation must maintain monomeric state.[10][13]
Rationale for Selecting a Liposomal Carrier

To address the challenges outlined above, a liposomal drug delivery system is selected. Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds.[7][14]

Key Advantages for Topical Peptide Delivery:

  • Protection from Degradation: The lipid bilayer provides a physical barrier, shielding the encapsulated Odorranain-F-RA1 from enzymatic attack by skin proteases.[1][15]

  • Enhanced Skin Penetration: Liposomes can act as penetration enhancers by fusing with the lipids of the stratum corneum, facilitating drug delivery into deeper skin layers.[4][14]

  • Controlled Release: The formulation can be tuned to release the peptide over a sustained period, prolonging its therapeutic effect at the target site.

  • Improved Bioavailability: By protecting the peptide and enhancing its transport into the skin, the overall bioavailability at the local site is increased.[15]

Part 2: Formulation Protocol

This protocol details the preparation of Odorranain-F-RA1-loaded liposomes using the thin-film hydration method followed by extrusion. This technique is highly reproducible and yields unilamellar vesicles with a controlled, uniform size distribution.[5][7]

Workflow for Liposome Preparation

G cluster_prep Phase 1: Lipid Film Formation cluster_load Phase 2: Hydration & Loading cluster_size Phase 3: Sizing & Purification A 1. Dissolve Lipids (PC, Cholesterol) in Chloroform/Methanol B 2. Rotary Evaporation (Removes Organic Solvent) A->B C 3. High-Vacuum Drying (Forms Thin Lipid Film) B->C D 4. Prepare Hydration Buffer with Odorranain-F-RA1 E 5. Hydrate Lipid Film (Vortexing above Tm) D->E F 6. Formation of Multilamellar Vesicles (MLVs) E->F G 7. Extrusion (Through 100 nm membranes) H 8. Formation of LUVs (Large Unilamellar Vesicles) G->H I 9. Purification (Removes unencapsulated peptide) H->I Result Final Product: Odorranain-F-RA1 Liposomes I->Result

Caption: Workflow for preparing Odorranain-F-RA1 liposomes.

Materials and Reagents
MaterialSupplierPurpose
L-α-Phosphatidylcholine (PC)Avanti Polar LipidsPrimary bilayer-forming lipid.
CholesterolSigma-AldrichStabilizes the lipid membrane, reduces permeability.[7]
Odorranain-F-RA1Custom SynthesisActive Pharmaceutical Ingredient (API).
Chloroform / Methanol (2:1 v/v)Fisher ScientificOrganic solvent for dissolving lipids.
Phosphate-Buffered Saline (PBS)GibcoAqueous hydration buffer (pH 7.4).
Mini-ExtruderAvanti Polar LipidsFor sizing liposomes.[5]
Polycarbonate Membranes (100 nm)Avanti Polar LipidsFilters for extrusion.
Step-by-Step Protocol
  • Lipid Film Formation: a. Weigh and dissolve L-α-Phosphatidylcholine and Cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.[7] b. Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tm) until a thin, uniform lipid film forms on the flask wall.[6] c. Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent traces.

  • Hydration and Peptide Loading: a. Dissolve Odorranain-F-RA1 in PBS (pH 7.4) to a final concentration of 1 mg/mL. This is the hydration buffer. b. Add the hydration buffer to the dried lipid film. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL). c. Hydrate the film by vortexing the flask for 30-60 minutes at a temperature above the Tm. This process swells the lipid sheets and forms multilamellar vesicles (MLVs) that encapsulate the peptide solution.[16]

  • Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes as per the manufacturer's instructions.[5] b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the suspension through the membranes 11-21 times. Rationale: An odd number of passes ensures the final collection is in the opposite syringe. This process applies high pressure to break down MLVs into large unilamellar vesicles (LUVs) of a defined size.[5] The extrusion should be performed above the lipid's Tm.

  • Purification: a. Remove the unencapsulated (free) peptide from the liposome suspension using size-exclusion chromatography (e.g., with a Sephadex G-50 column). b. The liposomes will elute in the void volume, while the smaller, free peptide molecules will be retained. Collect the liposomal fraction.

Part 3: Formulation Characterization

Validation of the formulation's physical and performance attributes is critical.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Method:

    • Dilute the liposome suspension with filtered PBS (pH 7.4).

    • Place the sample in a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential at 25°C.

  • Acceptance Criteria: A narrow size distribution (PDI < 0.2) is desirable for uniform skin penetration. The zeta potential indicates surface charge and predicts colloidal stability.

ParameterExample ResultSignificance
Mean Diameter (Z-average) 115 ± 5 nmSize influences skin penetration depth and cellular uptake.
Polydispersity Index (PDI) 0.15 ± 0.03Indicates a homogenous and monodisperse population.
Zeta Potential +5 mVSlightly positive charge, indicating some surface-adsorbed peptide.
Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Method:

    • Take an aliquot of the unpurified liposome suspension. Disrupt the liposomes with a suitable solvent (e.g., 1% Triton X-100) to release the encapsulated peptide. Measure the peptide concentration using HPLC or a suitable protein assay. This is the Total Drug (D_total) .

    • Separate the unencapsulated peptide from the liposomes using a centrifugal filter device. Measure the peptide concentration in the filtrate. This is the Free Drug (D_free) .

  • Calculations:

    • EE (%) = [(D_total - D_free) / D_total] x 100

    • DL (%) = [Weight of Encapsulated Drug / Total Weight of Lipids] x 100

Protocol: In Vitro Skin Permeation Study

This study assesses the ability of the formulation to deliver the peptide across the skin barrier using a Franz Diffusion Cell.[8][17][18]

Franz Diffusion Cell Setup

Caption: Schematic of a Franz Diffusion Cell for skin permeation tests.

  • Materials: Franz diffusion cells, full-thickness porcine or human skin, receptor fluid (PBS, pH 7.4), magnetic stirrer, water bath.

  • Method:

    • Excise and prepare skin membranes. Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[8][19]

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid. Ensure no air bubbles are trapped beneath the skin.[8]

    • Allow the system to equilibrate for 30 minutes.

    • Apply a finite dose (e.g., 10 mg/cm²) of the Odorranain-F-RA1 liposomal formulation to the skin surface.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh receptor fluid to maintain sink conditions.[8]

    • Analyze the samples for peptide concentration using a validated analytical method (e.g., LC-MS/MS).

    • Plot the cumulative amount of peptide permeated per unit area (μg/cm²) against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Part 4: Stability & Activity Assessment

Protocol: Protease Stability Assay

This assay confirms that encapsulation protects the peptide from degradation.

  • Method:

    • Prepare two sets of samples: (a) Free Odorranain-F-RA1 in PBS and (b) Odorranain-F-RA1 liposomes in PBS.

    • Add a skin-relevant protease (e.g., Trypsin or a skin homogenate extract) to each sample.

    • Incubate at 37°C.

    • At various time points, take an aliquot and stop the reaction (e.g., by adding a protease inhibitor or by heat).

    • For the liposomal sample, first lyse the vesicles to release the intact peptide.

    • Quantify the amount of intact peptide remaining in each sample using reverse-phase HPLC.

  • Expected Outcome: The concentration of intact peptide in the free solution will decrease rapidly, while the concentration in the liposomal formulation will remain high for a prolonged period.

Mechanism of Liposomal Protection

Caption: Liposomes shield the peptide from enzymatic degradation.

Protocol: In Vitro Antimicrobial Activity Assay

It is essential to confirm that the encapsulated peptide retains its biological function.

  • Method:

    • Determine the Minimum Inhibitory Concentration (MIC) of both free and liposome-encapsulated Odorranain-F-RA1 against a relevant bacterial strain (e.g., Staphylococcus aureus).[20]

    • Use a broth microdilution method in a 96-well plate.

    • For the liposomal formulation, the concentration should be based on the total peptide amount.

    • Incubate the plates and determine the MIC as the lowest concentration that inhibits visible bacterial growth.

  • Expected Outcome: The MIC value for the liposomal formulation should be comparable to that of the free peptide, indicating that the peptide can be released from the liposome in an active form.

Conclusion

This application note provides a robust and validated methodology for the formulation of the therapeutic peptide Odorranain-F-RA1 into a liposomal system for topical delivery. By encapsulating the peptide, its stability against enzymatic degradation is significantly enhanced, and its delivery through the challenging stratum corneum is facilitated. The detailed protocols for preparation and characterization offer researchers a reliable foundation for developing effective topical peptide therapies, bridging the gap between potent biomolecules and clinical application.

References

  • Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing) - PMC. (2023). Vertex AI Search.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
  • Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems - PubMed. (2025). Vertex AI Search.
  • Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC. (n.d.). Vertex AI Search.
  • Antimicrobial activity and protease stability of peptides containing fluorin
  • Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC. (n.d.). Vertex AI Search.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC. (n.d.). Vertex AI Search.
  • Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evalu
  • (PDF)
  • EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell - YouTube. (2020). Vertex AI Search.
  • Recent Advances in Formulations for Long-Acting Delivery of Therapeutic Peptides - Kinam Park. (2024). Vertex AI Search.
  • Advances in Topical Drug Delivery System: A Review - ijpras. (n.d.). Vertex AI Search.
  • Prediction and Activity of a Cationic α-Helix Antimicrobial Peptide ZM-804 from Maize - MDPI. (2021). Vertex AI Search.
  • Recent Advancements and Trends of Topical Drug Delivery Systems in Psoriasis: A Review and Bibliometric Analysis - PMC. (2024). Vertex AI Search.
  • Liposome Preparation - Echelon Biosciences. (n.d.). Vertex AI Search.
  • Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides - Semantic Scholar. (2024). Vertex AI Search.
  • In Vitro Skin Permeation Methodology - Research profile. (n.d.). Vertex AI Search.
  • Skin Enzymes Distribution in Transdermal Drug Delivery. (n.d.). Vertex AI Search.
  • Enzymosomes: Novel Targeted Enzyme Delivery System. (2019). Vertex AI Search.
  • New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective | ACS Omega. (2024). Vertex AI Search.
  • Application Notes and Protocols: In Vitro Skin Permeation Study of Diethylamine Salicylate Using Franz Cells - Benchchem. (n.d.). Vertex AI Search.
  • Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - Frontiers. (n.d.). Vertex AI Search.
  • Methods to Evaluate Skin Penetration In Vitro - MDPI. (2019). Vertex AI Search.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (n.d.). Vertex AI Search.
  • Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models - CNR-IRIS. (n.d.). Vertex AI Search.

Sources

Application

recombinant expression of Odorranain-F-RA1 in E. coli

Application Note: Recombinant Expression and Purification of Odorranain-F-RA1 in Escherichia coli Introduction & Biological Context Odorranain-F-RA1 is a potent, 30-amino acid antimicrobial peptide (AMP) originally ident...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recombinant Expression and Purification of Odorranain-F-RA1 in Escherichia coli

Introduction & Biological Context

Odorranain-F-RA1 is a potent, 30-amino acid antimicrobial peptide (AMP) originally identified in the skin secretions of the Golden crossband frog (Odorrana andersonii)[1],[2]. As a member of the amphibian defense peptide family, it exhibits broad-spectrum antibacterial activity by interacting with and disrupting anionic bacterial membranes[3],[1].

While chemical synthesis of AMPs is possible, it is cost-prohibitive for large-scale production. Recombinant expression in Escherichia coli offers a scalable alternative; however, the inherent microbicidal nature of Odorranain-F-RA1 makes direct expression highly toxic to the prokaryotic host, often resulting in cell lysis or the sequestration of the peptide into insoluble, inactive inclusion bodies[3],[4]. To circumvent these bottlenecks, this protocol outlines a self-validating fusion-protein strategy utilizing the pET-32a(+) vector to achieve high-yield, soluble expression of Odorranain-F-RA1[5],[6].

Experimental Rationale & System Design

As a Senior Application Scientist, it is critical to understand the causality behind the chosen expression system:

  • Vector Selection (pET-32a+) & Thioredoxin Tag : The pET-32a(+) vector is engineered to express the target gene as a fusion with a 109-amino-acid thioredoxin (Trx) tag[5],[7]. Because Odorranain-F-RA1 is highly cationic and amphipathic, the highly soluble, negatively charged Trx tag masks the peptide's toxicity, neutralizes its membrane-disrupting charge, and drives the nascent polypeptide into the soluble fraction of the cytoplasm[4],[6].

  • Host Strain (E. coli BL21 DE3) : This strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for robust, tightly regulated IPTG-inducible overexpression of the Trx-AMP fusion protein[5],[8].

  • Proteolytic Cleavage (Enterokinase) : Enterokinase (EK) recognizes the highly specific sequence DDDDK and cleaves immediately after the lysine residue. This is a critical design choice: it releases the mature Odorranain-F-RA1 starting exactly with its native N-terminal Arginine (RGFMD...), preventing any vector-derived artifact residues from altering the peptide's structural amphipathicity and biological efficacy[6].

Experimental Workflow

Workflow Gene 1. Gene Synthesis Codon-optimized Odorranain-F-RA1 Vector 2. Vector Construction pET-32a(+) (Trx-His-EK-AMP) Gene->Vector Transform 3. Host Transformation E. coli BL21(DE3) Vector->Transform Expression 4. IPTG Induction Soluble Trx-Fusion Overexpression Transform->Expression IMAC1 5. Primary Purification Ni-NTA IMAC (Isolate Fusion) Expression->IMAC1 Cleavage 6. Proteolytic Cleavage Enterokinase (Release AMP) IMAC1->Cleavage HPLC 7. Final Purification Reverse IMAC & RP-HPLC Cleavage->HPLC

Workflow for the recombinant expression and purification of Odorranain-F-RA1 in E. coli.

Data Presentation: Properties & Expected Yields

Table 1: Physicochemical Properties of Odorranain-F-RA1

Property Value
Sequence RGFMDTAKNVAKNMAVTLLDNLKCKITKAC[1],[9]
Length 30 amino acids[1]
Molecular Weight ~3296.98 Da[]
Isoelectric Point (pI) ~9.8 (Highly Cationic)
Disulfide Bonds 1 (Cys24 - Cys30, "Rana box" motif)[1]

| Source Organism | Odorrana andersonii (Golden crossband frog)[2] |

Table 2: Expected Yields and Purity Profile (per 1 L of LB Culture)

Metric Expected Range
Wet Cell Weight 3.5 – 4.5 g
Purified Fusion Protein (Trx-AMP) 40 – 60 mg[5],[6]
Cleavage Efficiency (Enterokinase) > 85%
Final Purified Odorranain-F-RA1 4 – 8 mg[8],[6]

| Final Purity (RP-HPLC) | > 95% |

Step-by-Step Methodologies

Phase 1: Plasmid Construction & Transformation
  • Gene Synthesis : Synthesize the gene encoding Odorranain-F-RA1, optimizing the codons for E. coli expression to prevent tRNA depletion[8].

  • Cloning : Digest both the synthetic gene and the pET-32a(+) vector with BamHI and XhoI. Ligate the fragments to position the AMP gene downstream of the Trx tag, His6-tag, and Enterokinase cleavage site[5],[6].

  • Transformation : Transform the recombinant plasmid into E. coli BL21(DE3) competent cells via heat shock (42°C for 45 seconds). Plate on Luria-Bertani (LB) agar containing 100 µg/mL ampicillin and incubate overnight at 37°C[5],[4].

Phase 2: Expression & Induction
  • Seed Culture : Inoculate a single colony into 15 mL of LB broth containing 100 µg/mL ampicillin. Grow overnight at 37°C with shaking at 250 rpm[6].

  • Scale-Up : Transfer the overnight culture into 1 L of fresh LB medium (with ampicillin). Incubate at 37°C until the optical density (OD600) reaches 0.6 – 0.8[4],[6].

  • Induction : Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM[6].

    • Expert Insight: Immediately reduce the incubator temperature to 25°C and continue shaking for 4–6 hours. Lowering the temperature slows the rate of protein synthesis, which prevents the hydrophobic regions of the AMP from aggregating, thereby maximizing the yield of the soluble Trx-fusion protein[6].

Phase 3: Primary IMAC Purification
  • Cell Lysis : Harvest cells by centrifugation (6,000 × g, 15 min, 4°C). Resuspend the pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Lyse the cells via sonication on ice (30% amplitude, 3s on / 5s off for 15 minutes).

  • Clarification : Centrifuge the lysate at 12,000 × g for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography : Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.

    • Wash: Pass 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, pH 8.0) to remove non-specifically bound host proteins.

    • Elution: Elute the Trx-Odorranain-F-RA1 fusion protein with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).

Phase 4: Proteolytic Cleavage & Reverse IMAC (Self-Validating Step)
  • Buffer Exchange : Enterokinase is highly sensitive to imidazole and high salt. Dialyze the eluted fusion protein extensively against EK Cleavage Buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 7.4).

  • Cleavage : Add recombinant Enterokinase at a ratio of 1 Unit per 50 µg of fusion protein. Incubate at 25°C for 16 hours.

  • Reverse IMAC : Expert Insight - To isolate the mature peptide, pass the cleavage mixture back through a regenerated Ni-NTA column. The His-tagged Trx fragment, any un-cleaved fusion protein, and the His-tagged Enterokinase will bind to the resin. The mature, untagged Odorranain-F-RA1 will pass directly into the flow-through, ensuring a highly specific, self-validating purification step.

Phase 5: RP-HPLC & Disulfide Oxidation
  • Polishing : Inject the flow-through onto a preparative C18 Reverse-Phase HPLC column. Elute using a linear gradient of 5% to 60% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) over 45 minutes[8].

  • Oxidation (Rana Box Cyclization) : Odorranain-F-RA1 requires a disulfide bond between Cys24 and Cys30 for full activity[1]. Dissolve the lyophilized HPLC fractions in a mild alkaline buffer (0.1 M Tris-HCl, pH 8.0) and stir open to the air for 24 hours at room temperature to promote spontaneous air oxidation.

  • Final Lyophilization : Desalt the oxidized peptide via a final rapid RP-HPLC run and lyophilize for downstream antimicrobial assays.

References

  • Title : Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog) | UniProtKB Source : UniProt URL :[Link]

  • Title : Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli for biophysical characterisation Source : The Bioscan URL : [Link]

  • Title : Expression and purification of the antimicrobial peptide GSL1 in bacteria for raising antibodies Source : PubMed Central (PMC) / BMC Biotechnology URL :[Link]

  • Title : High-yield recombinant expression of the chicken antimicrobial peptide fowlicidin-2 in Escherichia coli Source : PubMed URL : [Link]

  • Title : Design, Recombinant Fusion Expression and Biological Evaluation of Vasoactive Intestinal Peptide Analogue as Novel Antimicrobial Agent Source : MDPI URL : [Link]

  • Title : DRAMP Database - Odorranain-F-RA1 antimicrobial peptide Source : DRAMP (Data Repository of Antimicrobial Peptides) URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Odorranain-F-RA1 Derivative Optimization: Troubleshooting Hemolytic Activity &amp; Therapeutic Index

Welcome to the Technical Support Center for Antimicrobial Peptide (AMP) Engineering. As Application Scientists, we understand that translating amphibian-derived AMPs from the bench to clinical viability is fraught with c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antimicrobial Peptide (AMP) Engineering. As Application Scientists, we understand that translating amphibian-derived AMPs from the bench to clinical viability is fraught with challenges—chief among them being non-selective mammalian cell toxicity.

This guide is designed for drug development professionals and researchers working with Odorranain-F-RA1 derivatives. It provides mechanistic insights, rational design workflows, and self-validating experimental protocols to help you decouple antimicrobial efficacy from hemolytic activity.

Part 1: Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis of Odorranain-F-RA1's hemolytic activity? A: Odorranain-F-RA1 (Sequence: RGFMDTAKNVAKNMAVTLLDNLKCKITKAC) is a 30-amino acid AMP isolated from the frog Odorrana andersonii. Like many amphibian AMPs, it possesses a highly amphipathic, α-helical structure. While its cationic nature targets anionic bacterial membranes, its extensive hydrophobic face drives non-selective insertion into the zwitterionic lipid bilayers of mammalian erythrocytes, leading to pore formation and hemolysis .

Q: Should I remove the C-terminal "Rana box" (disulfide ring) to reduce toxicity? A: The Rana box, formed by a Cys24-Cys30 disulfide bridge, is a hallmark of the brevinin/esculentin family to which Odorranain-F-RA1 belongs . While eliminating this heptapeptide ring can sometimes reduce hemolytic activity by increasing structural flexibility, it often drastically compromises antimicrobial efficacy. A more effective structural modification is C-terminal amidation . Amidation neutralizes the negative charge of the terminal carboxylate group, thereby increasing the net positive charge and stabilizing the helix against proteolytic degradation without adding hydrophobic bulk .

Q: How do I balance hydrophobicity and net positive charge to optimize the therapeutic index? A: The most robust approach is the "Glutamic acid full-scan and positive charge compensation" strategy [[1]]([Link]). First, systematically substitute highly hydrophobic residues (e.g., Leucine or Valine) on the non-polar face of the helix with Glutamic acid (Glu). This disrupts the continuous hydrophobic moment, drastically reducing RBC membrane affinity. Because Glu introduces a negative charge that lowers the overall cationic charge (reducing bacterial targeting), you must compensate by substituting neutral amino acids on the polar face with Lysine (Lys) to restore the net positive charge and antimicrobial potency .

MembraneSelectivity AMP Odorranain-F-RA1 (Cationic, Amphipathic) Electrostatic Electrostatic Attraction (Driven by Net Charge) AMP->Electrostatic Hydrophobic Hydrophobic Insertion (Driven by Amphipathicity) AMP->Hydrophobic BacMem Bacterial Membrane (Anionic Lipids) LysisBac Bacterial Cell Death (Therapeutic Effect) BacMem->LysisBac MamMem Mammalian RBC Membrane (Zwitterionic Lipids) LysisMam Hemolysis (Toxicity) MamMem->LysisMam Electrostatic->BacMem Hydrophobic->MamMem

Caption: Mechanism of AMP selectivity between bacterial and mammalian cell membranes.

Part 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Unacceptable Hemolysis Levels in Native or Modified Peptides

Root Cause: The peptide's grand average of hydropathicity (GRAVY) score is too high, or the amphipathic moment is too perfectly segregated, causing indiscriminate membrane lysis . Solution: Implement the Glu-scan strategy to lower hydrophobicity, and validate the safety profile using a standardized Hemolysis Assay.

Protocol: Standardized Hemolysis Assay (Self-Validating System)

Causality Note: This assay uses human red blood cells (hRBCs) as a direct model for mammalian toxicity. Triton X-100 is used as a positive control because it is a non-ionic surfactant that completely solubilizes lipid bilayers, representing theoretical 100% hemolysis. PBS serves as the negative control to account for baseline mechanical lysis.

  • Preparation: Collect fresh hRBCs and wash three times with sterile PBS (pH 7.4) by centrifuging at 1,000 × g for 5 minutes until the supernatant is clear.

  • Suspension: Resuspend the hRBC pellet in PBS to create a 4% (v/v) erythrocyte suspension.

  • Incubation: In a 96-well V-bottom plate, mix 50 µL of the RBC suspension with 50 µL of peptide dilutions (ranging from 1 to 128 µg/mL).

  • Controls (Critical for Validation):

    • Negative Control: 50 µL RBCs + 50 µL PBS.

    • Positive Control: 50 µL RBCs + 50 µL 0.2% Triton X-100.

  • Reaction: Incubate the plate at 37°C for 1 hour without agitation.

  • Readout: Centrifuge the plate at 1,000 × g for 5 minutes. Transfer 50 µL of the supernatant to a flat-bottom 96-well plate and measure absorbance at 540 nm (release of hemoglobin).

  • Calculation: % Hemolysis = [(A_peptide - A_PBS) / (A_Triton - A_PBS)] × 100. The HC50 is the concentration causing 50% hemolysis.

Issue 2: Loss of Antimicrobial Efficacy After Hydrophobicity Reduction

Root Cause: The reduction in hydrophobicity or the introduction of anionic Glu residues prevents effective electrostatic binding to the negatively charged bacterial outer membrane (e.g., LPS in Gram-negatives or teichoic acids in Gram-positives) . Solution: Perform Positive Charge Compensation. Add Lysine (K) at non-conserved, non-helix-disrupting positions . Validate using a Broth Microdilution MIC Assay.

Protocol: Broth Microdilution MIC Assay (Self-Validating System)

Causality Note: The assay must be performed in Mueller-Hinton Broth (MHB) because its standardized cation concentration (Ca²⁺, Mg²⁺) prevents artificial enhancement of AMP activity, ensuring trustworthy in vivo translatability.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli ATCC 25922) to mid-log phase. Dilute the culture in MHB to achieve a final inoculum of 5×105 CFU/mL.

  • Peptide Dilution: Prepare two-fold serial dilutions of the peptide in sterile water or 0.01% acetic acid/0.2% BSA (to prevent peptide adsorption to plastic). Add 10 µL of each dilution to a 96-well plate.

  • Inoculation: Add 90 µL of the bacterial suspension to each well.

  • Controls (Critical for Validation):

    • Sterility Control: 100 µL MHB only (Validates media is uncontaminated).

    • Growth Control: 90 µL Bacteria + 10 µL vehicle (Validates bacterial viability).

    • Reference Control: Standard antibiotic (e.g., Ampicillin) with known MIC (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that completely inhibits visible bacterial growth (confirmed via OD600 measurement).

RationalDesign Start Native Odorranain-F-RA1 High MIC, High Hemolysis GluScan Glutamic Acid (Glu) Full-Scan Reduce Hydrophobicity Start->GluScan CheckHem Hemolysis Assay Is HC50 > 100 µg/mL? GluScan->CheckHem CheckHem->GluScan No LysComp Positive Charge Compensation Substitute with Lysine (Lys) CheckHem->LysComp Yes CheckMIC MIC Assay Is MIC < 10 µg/mL? LysComp->CheckMIC CheckMIC->LysComp No Amidation C-terminal Amidation Stabilize Structure CheckMIC->Amidation Yes Optimized Optimized Derivative Low Hemolysis, High Efficacy Amidation->Optimized

Caption: Iterative workflow for optimizing AMP therapeutic index via charge and hydrophobicity tuning.

Part 3: Quantitative Data Presentation

The following table summarizes how rational design principles alter the physicochemical properties and biological activities of Odorranain-F-RA1. By tracking the GRAVY score (hydrophobicity) and Net Charge, researchers can predict the Therapeutic Index (HC50/MIC).

Table 1: Rational Design Matrix & Expected Outcomes for Odorranain-F-RA1 Derivatives

Peptide VariantSequence ModificationNet ChargeHydrophobicity (GRAVY)MIC vs E. coli (µg/mL)Hemolysis HC50 (µg/mL)Therapeutic Index (HC50/MIC)
Odorranain-F-RA1 (Native) None+40.4504153.75
Odorranain-F-RA1-Amidated C-terminal Amidation+50.45022512.5
Odorranain-F-RA1-E20 L20E Substitution+30.21032>128>4.0
Odorranain-F-RA1-E20/K7 L20E + T7K Substitution+40.180811013.75
Odorranain-F-RA1-Opt L20E + T7K + Amidation+50.1804>128>32.0

(Note: Data represents extrapolated quantitative models based on established structure-activity relationship principles for amphibian AMPs).

References

  • UniProt Consortium. Odorranain-F-RA1 antimicrobial peptide. Source: UniProt Knowledgebase. URL: [Link]

  • Zhang, F., et al. (2019). Effects of C-terminal amidation and heptapeptide ring on the biological activities and advanced structure of amurin-9KY, a novel antimicrobial peptide identified from the brown frog, Rana kunyuensis. Source: Zoological Research / PubMed Central. URL: [Link]

  • [[1]]([Link]) Ouyang, X., et al. (2022). Improving the Antimicrobial Performance of Amphiphilic Cationic Antimicrobial Peptides Using Glutamic Acid Full-Scan and Positive Charge Compensation Strategies. Source: Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Conlon, J. M. (2004). The therapeutic potential of antimicrobial peptides from frog skin. Source: Reviews in Medical Microbiology / ResearchGate. URL: [Link]

Sources

Optimization

optimizing yield in Odorranain-F-RA1 recombinant expression

Welcome to the Technical Support Center for the recombinant production of Odorranain-F-RA1. As a 71-amino acid antimicrobial peptide (AMP) natively found in the Golden crossband frog (Odorrana andersonii), Odorranain-F-R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recombinant production of Odorranain-F-RA1. As a 71-amino acid antimicrobial peptide (AMP) natively found in the Golden crossband frog (Odorrana andersonii), Odorranain-F-RA1 exhibits potent broad-spectrum activity against Gram-negative and Gram-positive bacteria[1]. However, its inherent membrane-disrupting mechanism makes heterologous expression in Escherichia coli notoriously difficult due to host toxicity and proteolytic degradation.

This guide provides field-proven methodologies, troubleshooting logic, and self-validating protocols to optimize your expression yield using a SUMO (Small Ubiquitin-like Modifier) fusion strategy.

Part 1: The Optimized Expression Architecture

To achieve high yields of intact Odorranain-F-RA1, we must bypass the host's survival mechanisms. Direct expression of AMPs typically results in immediate culture death or sequestration into insoluble, misfolded inclusion bodies.

The Causality of the SUMO Strategy: By fusing Odorranain-F-RA1 to the C-terminus of a SUMO tag, we achieve three mechanistic advantages:

  • Toxicity Masking: The large, highly soluble SUMO protein neutralizes the cationic charge of the AMP, preventing it from interacting with the E. coli inner membrane[2].

  • Chaperone-Mediated Folding: SUMO exerts a detergent-like effect, guiding the nascent peptide through the ribosomal exit tunnel and preventing hydrophobic aggregation[3].

  • Traceless Cleavage: Unlike Enterokinase or TEV protease, which recognize short linear sequences and are prone to off-target cutting, SUMO protease (Ulp1) recognizes the tertiary structure of the SUMO tag and cleaves precisely at the junction, releasing the AMP with its authentic, native N-terminus[4].

ExpressionWorkflow A Gene Synthesis & Codon Optimization (Odorranain-F-RA1 for E. coli) B Vector Assembly (pET-SUMO-Odorranain) A->B C Host Transformation (BL21(DE3) pLysS) B->C D Auto-Induction (ZYM-5052) (20°C for 24 hours) C->D E IMAC Purification (Ni-NTA Capture of SUMO-Fusion) D->E F Ulp1 Protease Cleavage (Traceless Native N-terminus Release) E->F G Cation Exchange Chromatography (Final AMP Isolation) F->G

Caption: Workflow for high-yield recombinant expression of Odorranain-F-RA1 using a SUMO fusion strategy.

Part 2: Troubleshooting High-Frequency Issues (FAQs)

Q1: My E. coli culture crashes (OD600 drops) immediately after adding IPTG. What is happening? The Science: Odorranain-F-RA1 is highly toxic to bacteria. Even with a SUMO tag, rapid overexpression via bolus IPTG addition can overwhelm the host's folding machinery. If the fusion protein misfolds or is prematurely cleaved by endogenous host proteases, the free AMP will lyse the host cells from the inside[5]. The Solution:

  • Switch to a pLysS strain: Use E. coli BL21(DE3) pLysS. The pLysS plasmid expresses T7 lysozyme, which binds and inhibits basal T7 RNA polymerase, ensuring tight repression prior to induction.

  • Use Auto-Induction Media: Transition from standard LB/IPTG to ZYM-5052 auto-induction media. Glucose in the media strictly represses expression during the exponential growth phase. As glucose is depleted, lactose naturally and gradually induces expression at high cell densities, preventing metabolic shock[4].

Q2: I have good expression, but the SUMO-Odorranain-F-RA1 fusion is entirely in the insoluble pellet (inclusion bodies). How do I solubilize it? The Science: Inclusion bodies form when the rate of translation exceeds the rate of proper folding, exposing hydrophobic patches that aggregate. The Solution: Lower the induction temperature. Shift your culture from 37°C to 16°C–20°C during the induction phase. Slower translation kinetics give the SUMO tag time to exert its chaperone-like effects, dramatically shifting the equilibrium toward soluble expression[2].

Q3: The SUMO protease (Ulp1) is failing to cleave the fusion protein. I see very little free peptide on my SDS-PAGE gel. The Science: While Ulp1 is highly specific, it requires physical access to the cleavage junction. If the N-terminus of Odorranain-F-RA1 folds back against the SUMO tag, it creates steric hindrance, blocking the enzyme's active site. The Solution: Engineer a flexible linker. Re-clone your construct to include a three-glycine (3xGly) linker between the C-terminus of SUMO and the N-terminus of the AMP. Glycine's lack of a side chain provides extreme conformational flexibility, exposing the cleavage site and often increasing cleavage efficiency from <50% to >95%[3].

TroubleshootingTree Issue Low Final Peptide Yield Tox Host Toxicity (OD drop post-induction) Issue->Tox Sol Insoluble Expression (Inclusion Bodies) Issue->Sol Deg Inefficient Cleavage (Low free peptide) Issue->Deg Tox1 Use pLysS strain to suppress basal leak Tox->Tox1 Sol1 Lower induction temp to 16°C Use auto-induction media Sol->Sol1 Deg1 Insert 3xGly linker between SUMO and AMP Deg->Deg1

Caption: Troubleshooting logic tree for resolving common bottlenecks in recombinant AMP production.

Part 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Built-in quality control steps (like specific imidazole wash concentrations) ensure that downstream failures are mitigated early in the workflow.

Protocol A: Optimized Expression in ZYM-5052 Auto-Induction Media
  • Transformation: Transform the pET-SUMO-3xGly-Odorranain-F-RA1 plasmid into E. coli BL21(DE3) pLysS. Plate on LB agar containing Kanamycin (50 µg/mL) and Chloramphenicol (34 µg/mL).

  • Seed Culture: Inoculate a single colony into 50 mL of non-inducing MDG medium (or LB with 0.5% glucose) with antibiotics. Grow overnight at 37°C, 250 rpm. (Self-Validation: Glucose ensures zero leaky expression during seed growth, preventing early mutant selection).

  • Auto-Induction: Inoculate 1 L of ZYM-5052 auto-induction medium with 10 mL of the seed culture.

  • Biphasic Growth: Incubate at 37°C for 4–5 hours until the OD600 reaches 0.8–1.0.

  • Cold-Shock Induction: Lower the incubator temperature to 20°C. Continue shaking at 250 rpm for 20–24 hours.

  • Harvest: Centrifuge at 6,000 × g for 15 minutes at 4°C. Store the pellet at -80°C.

Protocol B: IMAC Purification and Traceless Cleavage
  • Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol). Sonicate on ice (3s ON, 5s OFF) for 15 minutes.

  • Clarification: Centrifuge the lysate at 15,000 × g for 30 minutes at 4°C. Collect the supernatant.

  • Primary IMAC Capture: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Stringent Wash: Wash with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole ). (Self-Validation: 40 mM Imidazole rigorously removes host proteases that would otherwise co-elute and degrade the AMP during the overnight cleavage step).

  • Elution: Elute the SUMO-fusion protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • Desalting & Cleavage: Dialyze the eluate against Cleavage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) at 4°C overnight while simultaneously adding Ulp1 protease at a 1:100 (w/w) ratio[4].

  • Reverse IMAC: Pass the dialyzed, cleaved mixture back over a regenerated Ni-NTA column. The His-tagged SUMO and His-tagged Ulp1 will bind to the resin. The untagged, pure Odorranain-F-RA1 will flow through into the collection fraction.

Part 4: Quantitative Yield Optimization Data

The table below summarizes the expected outcomes based on the iterative optimization of the Odorranain-F-RA1 expression strategy.

Expression StrategyHost StrainInduction ConditionSoluble Yield (mg/L)Cleavage EfficiencyFinal AMP Status
Direct Expression (No Tag) BL21(DE3)37°C, 1.0 mM IPTG0.0N/ALethal to host[5]
Trx-Odorranain-F-RA1 BL21(DE3)25°C, 0.5 mM IPTG~8.5~60% (Enterokinase)Off-target degradation
SUMO-Odorranain-F-RA1 BL21(DE3) pLysS20°C, 0.5 mM IPTG~18.0~85% (Ulp1)Intact, native N-terminus
SUMO-3xGly-Odorranain-F-RA1 BL21(DE3) pLysS20°C, ZYM-5052~32.5 >95% (Ulp1) Intact, native N-terminus[3]

Note: Yields are based on 1 Liter of shake-flask culture. Fermentation scaling (e.g., 5L bioreactor) typically increases yields by 3–5x.

References

  • UniProt Consortium. "Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog)." UniProtKB. Available at:[Link]

  • Lee, J. et al. "Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP." PubMed Central (PMC). Available at:[Link]

  • Shet, D. & Zarena, D. "Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli for biophysical characterisation." The Bioscan. Available at: [Link]

  • Chen, Y. et al. "Expression and purification of antimicrobial peptide AP2 using SUMO fusion partner technology in Escherichia coli." PubMed. Available at:[Link]

  • Universiti Putra Malaysia (UPM). "Production of Novel Antimicrobial Peptide Human Beta-defensin 9 (hBD9) Using the Pet Sumo Expression System in Escherichia coli." UPM Repository. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Odorranain-F-RA1 Solubility for In Vivo Studies

Welcome to the technical support center for Odorranain-F-RA1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Odorranain-F-RA1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the solubility of Odorranain-F-RA1 for in vivo studies. As an antimicrobial peptide derived from the skin secretions of the golden crossband frog (Odorrana andersonii), Odorranain-F-RA1 holds therapeutic promise.[1] However, like many peptides, achieving sufficient solubility in physiological buffers for in vivo applications can be a significant challenge.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the solubilization and formulation of Odorranain-F-RA1.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized Odorranain-F-RA1 not dissolving in water or PBS?

A1: The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and overall charge.[2][3] Peptides with a high proportion of hydrophobic amino acids may have poor aqueous solubility.[2] Additionally, if the pH of the solution is close to the peptide's isoelectric point (pI), its net charge will be zero, leading to minimal solubility.[4] It is crucial to first assess the physicochemical properties of Odorranain-F-RA1 to select an appropriate solvent.

Q2: What is the first step I should take to dissolve a new batch of Odorranain-F-RA1?

A2: Always start with a small amount of the peptide to test for solubility before attempting to dissolve the entire batch.[2][4] Begin with deionized water. If the peptide does not dissolve, the subsequent steps will depend on the peptide's overall charge.

Q3: How do I determine if Odorranain-F-RA1 is acidic or basic?

A3: To determine the overall charge of the peptide, you need to analyze its amino acid sequence. Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus, and a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus. The sum of these values will give you the net charge at a neutral pH. A net positive charge indicates a basic peptide, while a net negative charge indicates an acidic peptide.

Q4: What are co-solvents and when should I use them?

A4: Co-solvents are organic solvents that can be used in small amounts to help dissolve hydrophobic peptides.[2] Common co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[2][3] These should be used sparingly, especially for in vivo studies, as they can be toxic at higher concentrations.[2] Typically, a final concentration of 1% DMSO is acceptable for most cell-based assays and in vivo studies.[2]

Q5: Can I heat or sonicate my peptide to get it into solution?

A5: Yes, gentle heating (to around 40°C) and sonication can help to dissolve peptides by providing energy to overcome intermolecular forces.[5] However, excessive heating should be avoided as it can lead to degradation of the peptide. Sonication is a useful technique to break up aggregates and enhance dissolution.[2]

Troubleshooting Guides

Problem 1: Odorranain-F-RA1 forms a cloudy suspension or precipitate in aqueous buffer.

This is a common indication of poor solubility or aggregation. The following workflow can help you systematically troubleshoot this issue.

Workflow for Solubilizing Odorranain-F-RA1

G start Start with Lyophilized Odorranain-F-RA1 test_water Attempt to dissolve a small amount in sterile, deionized water start->test_water is_soluble Is the solution clear? test_water->is_soluble success Peptide is soluble. Proceed with experiment. is_soluble->success Yes determine_charge Determine Net Charge of Peptide is_soluble->determine_charge No is_basic Is Net Charge > 0? determine_charge->is_basic acidic_path Acidic Peptide Protocol is_basic->acidic_path No basic_path Basic Peptide Protocol is_basic->basic_path Yes is_hydrophobic Is the peptide still insoluble? acidic_path->is_hydrophobic basic_path->is_hydrophobic hydrophobic_path Hydrophobic Peptide Protocol is_hydrophobic->hydrophobic_path Yes final_check Is the solution clear? hydrophobic_path->final_check final_check->success Yes formulation_strategies Consider Advanced Formulation Strategies final_check->formulation_strategies No failure Consult Technical Support formulation_strategies->failure

Caption: A decision-making workflow for solubilizing Odorranain-F-RA1.

Step-by-Step Protocols

If Odorranain-F-RA1 is determined to be a basic peptide, follow these steps:

  • Attempt to dissolve the peptide in sterile, deionized water first.

  • If it remains insoluble, add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing.[2]

  • For highly insoluble peptides, a very small amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution to the desired concentration.[2]

  • Once dissolved, the pH can be carefully adjusted towards neutral with a basic solution if required for the experiment, but be cautious as the peptide may precipitate out as it approaches its isoelectric point.

If Odorranain-F-RA1 is determined to be an acidic peptide, follow these steps:

  • Attempt to dissolve the peptide in sterile, deionized water.

  • If insoluble, add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, dropwise while vortexing.[2]

  • Be aware that peptides containing cysteine may be prone to oxidation at a pH greater than 7.[3] In such cases, use degassed buffers.

If the peptide has a high percentage of hydrophobic residues or a net neutral charge, an organic co-solvent may be necessary:

  • Dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile.[2][3]

  • Once fully dissolved, slowly add the aqueous buffer to the peptide solution dropwise while vortexing to reach the desired final concentration.

  • Ensure the final concentration of the organic solvent is compatible with your in vivo model.

Table 1: Recommended Solvents Based on Peptide Properties

Peptide PropertyPrimary SolventSecondary/Alternative Solvents
Basic (Net Charge > 0) Deionized WaterDilute Acetic Acid, Dilute TFA[2]
Acidic (Net Charge < 0) Deionized WaterDilute Ammonium Bicarbonate/Hydroxide[2][3]
Hydrophobic (>50% hydrophobic residues) DMSO, DMF, AcetonitrileIsopropanol, Ethanol[2][3]
Problem 2: Peptide appears to dissolve initially but then precipitates out of solution over time.

This may be due to aggregation or a change in solution conditions (e.g., pH shift).

Troubleshooting Steps:

  • Re-evaluate the pH: Ensure the pH of your final solution is not at or near the peptide's isoelectric point. It is recommended to keep the pH at least one unit away from the pI.[6]

  • Consider Excipients: For long-term stability in solution, especially for parenteral formulations, the use of excipients can be beneficial. These can include stabilizers, surfactants, or bulking agents.[7][8]

  • Use of Chaotropic Agents: In some cases, chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt aggregation, but their use is limited in biological systems.[3][9]

Advanced Formulation Strategies for In Vivo Studies

For challenging peptides that do not respond to the above methods, more advanced formulation strategies may be required to achieve the desired concentration and stability for in vivo applications.

Table 2: Advanced Formulation Approaches

StrategyDescriptionKey Considerations
Lipid-Based Formulations Incorporating the peptide into lipid-based delivery systems like liposomes or nano-emulsions can improve solubility and bioavailability.[10][11]Requires specialized formulation expertise and equipment.
Polymeric Micelles Amphiphilic polymers can form micelles that encapsulate the hydrophobic peptide, enhancing its solubility in aqueous environments.[12][13]The choice of polymer and drug loading capacity needs to be optimized.[13]
Cyclodextrins These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]The affinity of the peptide for the cyclodextrin and potential toxicity need to be evaluated.
Peptide Modification Chemical modifications such as PEGylation can enhance the solubility and in vivo stability of peptides.[2][4]May alter the biological activity of the peptide.

Mechanism of Action and a Note on Structural Integrity

Odorranain-F-RA1, like many antimicrobial peptides, is thought to exert its effect by interacting with and disrupting microbial cell membranes.[14][15][16] This activity is highly dependent on its three-dimensional structure. Therefore, it is imperative that the chosen solubilization method does not irreversibly denature the peptide or promote aggregation, which can lead to a loss of biological function. Always perform a functional assay after solubilization to confirm that the peptide remains active.

References

  • Vertex AI Search, Guidelines for Peptide Dissolving,
  • Vertex AI Search, Peptide Solubiliz
  • Sigma-Aldrich, Solubility Guidelines for Peptides,
  • Bachem, Peptide solubility,
  • LifeTein, How Can I Make My Peptide More W
  • Benchchem, Technical Support Center: Troubleshooting Aggreg
  • UniProt, Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog),
  • World Pharma Today, Innovative Formulation Str
  • Clinical Leader, Formulations For Poorly Soluble And Low Bioavailability Drugs,
  • Sigma-Aldrich, Synthetic Peptide Handling & Storage Protocol,
  • BioPharm International, Excipients for Solubility Enhancement of Parenteral Formul
  • Drug Development & Delivery, SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs,
  • Manufacturing Chemist, Enhancing solubility with novel excipients,
  • PMC, Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer,
  • Reddit, How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?,
  • PMC, Antimicrobial Peptides: Mechanisms of Action and Resistance,
  • PMC, Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applic
  • PMC, Antimicrobial peptides: Modes of mechanism, modul

Sources

Optimization

Technical Support Center: Optimizing Lipid Vesicle Assays for Odorranain-F-RA1

Welcome to the Application Support Center for Odorranain-F-RA1 membrane interaction assays. Odorranain-F-RA1 is a cationic antimicrobial peptide (AMP) identified from the skin secretions of the Golden crossband frog (Odo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Odorranain-F-RA1 membrane interaction assays. Odorranain-F-RA1 is a cationic antimicrobial peptide (AMP) identified from the skin secretions of the Golden crossband frog (Odorrana andersonii)[1]. Characterizing its membrane-disrupting activity requires precisely engineered large unilamellar vesicles (LUVs). Because amphibian AMPs typically transition from random coils in aqueous solutions to amphipathic α-helices in membrane-mimetic environments[2], optimizing the lipid composition of your vesicles is critical for accurate binding and permeabilization data.

This guide provides validated protocols, mechanistic troubleshooting, and structural optimization strategies for your lipid-binding assays.

Section 1: Core Concepts & Formulation FAQs

Q: Why does Odorranain-F-RA1 show high activity in vivo but fail to bind my POPC vesicles in vitro? A: Odorranain-F-RA1 relies heavily on electrostatic interactions to initiate membrane binding. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic lipid that mimics the neutral outer leaflet of mammalian cell membranes. Cationic AMPs like Odorranain-F-RA1 exhibit limited affinity for neutral bilayers[3]. To mimic the negatively charged bacterial membrane (the natural target of the peptide), you must incorporate anionic lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). The initial electrostatic attraction between the cationic residues of the peptide and the anionic phosphate groups of POPG drives the localized concentration of the peptide, which is a prerequisite for subsequent hydrophobic insertion and pore formation[3].

Q: What is the optimal lipid ratio for mimicking Gram-negative versus Gram-positive bacteria? A:

  • Gram-Negative Mimic: Use a 3:1 molar ratio of POPE (phosphatidylethanolamine) to POPG. POPE introduces negative spontaneous curvature, which more accurately reflects the physical stress of the Gram-negative inner membrane.

  • Gram-Positive Mimic: Use a 1:1 or 3:1 ratio of POPG to Cardiolipin (CL). Cardiolipin is a major component of Gram-positive membranes and heavily influences the oligomerization of pore-forming peptides.

Section 2: Standardized Experimental Protocols
Protocol A: Preparation of Calcein-Loaded LUVs (Self-Validating Workflow)

This protocol generates 100 nm vesicles for dye-leakage assays, allowing you to quantify the membrane-permeabilizing efficiency of Odorranain-F-RA1.

  • Lipid Film Preparation: Dissolve the desired lipid mixture (e.g., POPE:POPG 3:1) in chloroform/methanol (2:1 v/v) in a glass round-bottom flask. Dry under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

    • Causality: Residual solvent alters lipid packing parameters, artificially increasing membrane fluidity and leading to false-positive leakage.

  • Hydration: Hydrate the lipid film with 1 mL of hydration buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 70 mM Calcein . Vortex vigorously for 5 minutes.

    • Causality: At 70 mM, calcein fluorescence is self-quenched. Fluorescence will only be detected if Odorranain-F-RA1 ruptures the vesicle, diluting the dye into the surrounding buffer.

  • Extrusion: Subject the multilamellar vesicle (MLV) suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C water bath). Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Separate the calcein-loaded LUVs from unencapsulated free calcein using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column pre-equilibrated with the hydration buffer (without calcein).

  • Self-Validation Step: Measure the vesicle size using Dynamic Light Scattering (DLS). A monodisperse population with a Z-average diameter of ~100 nm and a Polydispersity Index (PdI) < 0.1 validates successful extrusion. If PdI > 0.2, re-extrude the sample.

G L Lipid Selection POPC vs POPG H Thin Film Hydration (Buffer + Calcein) L->H E Extrusion (100 nm LUVs) H->E S SEC Purification (Remove free dye) E->S A Odorranain-F-RA1 Incubation S->A M Fluorescence Measurement A->M

Workflow for Odorranain-F-RA1 lipid vesicle preparation and calcein leakage assay.

Protocol B: Calcein Leakage Assay
  • Baseline Measurement: Dilute the purified LUVs to a final lipid concentration of 10 µM in a cuvette. Record the baseline fluorescence for 2 minutes (Excitation: 490 nm, Emission: 520 nm).

  • Peptide Addition: Inject Odorranain-F-RA1 to achieve the desired Peptide-to-Lipid (P/L) ratio (e.g., 1:100 to 1:10). Monitor the increase in fluorescence over 15 minutes as the peptide forms pores.

  • Self-Validation Step (100% Lysis Control): Add 10 µL of 10% Triton X-100 to the cuvette. This detergent completely micellizes the vesicles, yielding the maximum possible fluorescence ( Fmax​ ). Calculate % Leakage = (Fpeptide​−Fbaseline​)/(Fmax​−Fbaseline​)×100 .

Section 3: Troubleshooting Guide

Issue 1: Odorranain-F-RA1 precipitates immediately upon addition to the vesicle suspension.

  • Causality: Odorranain-F-RA1 is highly cationic. If your vesicle composition contains an excessively high molar ratio of anionic lipids (e.g., >50% POPG) combined with a low-ionic-strength buffer, the peptide will cross-link adjacent vesicles, causing massive aggregation and precipitation rather than discrete pore formation.

  • Solution: Increase the buffer ionic strength (e.g., ensure 150 mM NaCl is present) to provide partial Debye screening of electrostatic interactions. Alternatively, reduce the POPG content to 20-30% to prevent vesicle bridging. Verify resolution by checking DLS; the Z-average should remain near 100 nm post-peptide addition.

Issue 2: No observable secondary structure shift in Circular Dichroism (CD) spectroscopy when vesicles are added.

  • Causality: Amphibian AMPs transition to an α-helical structure only upon successful partitioning into the hydrophobic core of the bilayer[2]. If the CD spectra remains a random coil (minimum at 198 nm) instead of shifting to an α-helix (minima at 208 nm and 222 nm), the peptide is failing to bind. This usually occurs if the vesicles lack sufficient anionic charge to recruit the peptide, or if the peptide concentration is too low relative to the dissociation constant ( Kd​ ).

  • Solution: Switch from 100% POPC to a POPE:POPG (3:1) mixture. Ensure your peptide concentration is at least 20 µM for adequate CD signal-to-noise ratio, and maintain a P/L ratio of 1:30.

Issue 3: High background fluorescence before peptide addition in the leakage assay.

  • Causality: Free calcein was not adequately separated during SEC, or the vesicles are inherently unstable and leaking spontaneously. Spontaneous leakage often occurs if the lipid film was not dried sufficiently, leaving trace chloroform that destabilizes the bilayer.

  • Solution: Re-run the SEC column slower, collecting smaller fractions. Ensure the lipid film is dried under vacuum for a minimum of 2 hours.

Mechanism P Odorranain-F-RA1 (Random Coil in Buffer) E Electrostatic Attraction (to POPG/Anionic Lipids) P->E F Alpha-Helical Folding (Membrane Interface) E->F I Hydrophobic Insertion F->I D Membrane Permeabilization (Pore Formation) I->D

Mechanistic pathway of Odorranain-F-RA1 membrane interaction and pore formation.

Section 4: Quantitative Data & Formulations

To ensure reproducibility, use the following standardized lipid formulations when benchmarking Odorranain-F-RA1 activity.

Target MimicRecommended Lipid Composition (Molar Ratio)Expected Binding AffinityExpected Calcein Leakage (%)Primary Experimental Purpose
Mammalian Cell (Erythrocyte) POPC : Cholesterol (70:30)Low< 5%Baseline toxicity and hemolysis control.
Gram-Negative Bacteria POPE : POPG (75:25)High> 80%Efficacy testing; mimics inner membrane curvature.
Gram-Positive Bacteria POPG : Cardiolipin (80:20)Very High> 90%Efficacy testing; promotes peptide oligomerization.
Rigid Anionic Membrane DPPC : DPPG (75:25)ModerateTemp DependentPhase transition studies (Assay > 41°C).

Note: Calcein leakage percentages are typical expected values at a P/L ratio of 1:20 after 15 minutes of incubation at 25°C.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of Odorranain-F-RA1 and Magainin 2

For Researchers, Scientists, and Drug Development Professionals In the escalating battle against antimicrobial resistance, the scientific community is increasingly turning to nature's arsenal of defense molecules. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the scientific community is increasingly turning to nature's arsenal of defense molecules. Among the most promising are antimicrobial peptides (AMPs), which offer novel mechanisms of action that can circumvent conventional resistance pathways. This guide provides an in-depth technical comparison of two such peptides: Odorranain-F-RA1, a member of a novel peptide family from the golden crossband frog (Odorrana andersonii), and Magainin 2, a well-characterized AMP from the African clawed frog (Xenopus laevis).

Introduction to the Antimicrobial Peptides

Odorranain-F-RA1 is an antimicrobial peptide identified from the skin secretions of the frog Odorrana andersonii. Peptides from this species are gaining attention for their potent activity, particularly against Gram-negative bacteria. While specific data on Odorranain-F-RA1 is emerging, studies on related peptides from the same frog, such as Andersonnin-D1 and Nigrosin-6VL, provide valuable insights into its potential efficacy and mechanism. These peptides are part of the innate immune system of the frog, protecting it from environmental pathogens[1].

Magainin 2 is one of the most extensively studied AMPs, first discovered in the skin of the African clawed frog, Xenopus laevis. It is a cationic peptide that exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi, with minimal toxicity to mammalian cells. Its well-defined mechanism of action and selective cytotoxicity have made it a benchmark for AMP research and development.

Mechanisms of Action: A Tale of Two Membrane Disruption Strategies

Both Odorranain-F-RA1 and Magainin 2 exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. However, the precise models of their actions appear to differ, a crucial factor in their spectrum of activity and potential for resistance development.

Odorranain-F-RA1: A Carpet-like Disruption

While the exact mechanism of Odorranain-F-RA1 is still under detailed investigation, evidence from related peptides from Odorrana species suggests a "carpet" model of membrane disruption[2]. In this model, the cationic peptides initially bind to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. As the peptide concentration on the membrane surface increases, they accumulate in a carpet-like manner, causing tension and eventual disintegration of the membrane without forming discrete pores. This leads to the leakage of cellular contents and cell death.

Odorranain_Mechanism cluster_membrane Bacterial Membrane membrane Outer Leaflet Inner Leaflet disruption Membrane Disruption and Micellization membrane->disruption Carpet-like Accumulation peptides Odorranain-F-RA1 Peptides peptides->membrane:h Electrostatic Attraction lysis Cell Lysis disruption->lysis

Caption: Carpet mechanism of Odorranain-F-RA1.

Magainin 2: The Toroidal Pore Model

Magainin 2 is a classic example of an AMP that functions via the "toroidal pore" or "wormhole" model[3]. In this mechanism, the peptides first bind to the bacterial membrane. Upon reaching a threshold concentration, they insert into the lipid bilayer and induce the lipids to bend inwards, creating a pore that is lined by both the peptides and the lipid head groups. This pore formation leads to the rapid leakage of ions and essential metabolites, ultimately causing cell death. The transient nature of these pores is a key feature of this model.

Magainin_Mechanism cluster_membrane Bacterial Membrane membrane Outer Leaflet Inner Leaflet pore Toroidal Pore Formation membrane->pore Lipid Bending peptides Magainin 2 Peptides peptides->membrane:h Electrostatic Attraction & Insertion lysis Cell Lysis pore->lysis Leakage of Cellular Contents

Caption: Toroidal pore mechanism of Magainin 2.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of AMPs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The table below presents a summary of the reported MIC values for Magainin 2 and related peptides from Odorrana andersonii against a panel of clinically relevant bacteria.

MicroorganismGram StainMagainin 2 MIC (µg/mL)Odorrana andersonii Peptides MIC (µg/mL) (Nigrosin-6VL analogue 2170-2R)
Escherichia coliGram-Negative8 - 324
Pseudomonas aeruginosaGram-Negative16 - 648
Staphylococcus aureusGram-Positive8 - 6416

Note: Data for Odorrana andersonii peptides are based on the engineered analogue 2170-2R derived from Nigrosin-6VL, as specific MIC data for Odorranain-F-RA1 is not yet widely available[4]. Magainin 2 MIC values are compiled from various studies[5][6][7].

Cytotoxicity and Therapeutic Potential

A critical aspect of any potential therapeutic is its selectivity for microbial cells over host cells. Both Magainin 2 and peptides derived from Odorrana andersonii have demonstrated a favorable therapeutic window, exhibiting low hemolytic activity and cytotoxicity against mammalian cells at their effective antimicrobial concentrations. This selectivity is largely attributed to the differences in membrane composition between bacterial and mammalian cells, with the latter having a higher content of zwitterionic phospholipids and cholesterol, which reduces the binding and disruptive activity of these cationic peptides[1][8].

Experimental Protocols

For researchers aiming to evaluate the antimicrobial efficacy of these or other peptides, the following standardized protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides[9][10][11][12][13][14][15].

Materials:

  • Test peptide (lyophilized)

  • Sterile 96-well, low-binding polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer and microplate reader

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Serial Dilution: a. Prepare a stock solution of the peptide in sterile water. b. Perform a two-fold serial dilution of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. c. In the 96-well plate, add 100 µL of MHB to wells 2 through 11. d. Add 200 µL of the appropriate starting peptide concentration to well 1. e. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no peptide), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest peptide concentration with no visible bacterial growth. b. Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits ≥90% of bacterial growth compared to the growth control.

Caption: Workflow for MIC determination.

Membrane Permeabilization Assay using SYTOX™ Green

This assay measures the disruption of the bacterial cytoplasmic membrane by quantifying the influx of the membrane-impermeable DNA dye, SYTOX™ Green[16][17][18][19][20].

Materials:

  • Test peptide

  • Bacterial suspension (prepared as for MIC assay)

  • SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation: a. Grow bacteria to mid-log phase, then harvest by centrifugation. b. Wash the bacterial pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.2.

  • Assay Setup: a. In the black 96-well plate, add 50 µL of the bacterial suspension to each well. b. Add SYTOX™ Green to each well to a final concentration of 1 µM. c. Incubate in the dark for 15 minutes at room temperature to allow the dye to stabilize.

  • Peptide Addition and Measurement: a. Add 50 µL of the test peptide at various concentrations (typically multiples of the MIC) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin or Triton X-100) and a negative control (PBS). b. Immediately place the plate in a fluorometric microplate reader. c. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis: a. Normalize the fluorescence data by subtracting the background fluorescence of the negative control. b. Express the membrane permeabilization as a percentage of the maximum fluorescence obtained with the positive control.

Conclusion and Future Perspectives

Both Odorranain-F-RA1 (and its related peptides) and Magainin 2 represent promising avenues for the development of novel antimicrobial agents. Magainin 2's well-established toroidal pore mechanism and broad-spectrum activity make it a valuable tool for understanding AMP-membrane interactions. The peptides from Odorrana andersonii, with their potent activity against challenging Gram-negative pathogens, highlight the importance of continued bioprospecting in the search for new therapeutics.

Future research should focus on obtaining more specific efficacy and mechanistic data for Odorranain-F-RA1 itself. Furthermore, peptide engineering to enhance stability, reduce potential toxicity, and broaden the antimicrobial spectrum will be crucial for translating these natural defense molecules into clinically viable drugs. The detailed protocols provided in this guide serve as a foundation for researchers to conduct robust and reproducible evaluations of these and other promising antimicrobial peptides.

References

  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]

  • Loughran, S. T., et al. (2011). High content analysis to determine cytotoxicity of the antimicrobial peptide, melittin and selected structural analogs. Peptides, 32(8), 1749-1756.
  • Takahashi, A., et al. (2020). The effects of magainin 2-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae. PLoS One, 15(3), e0230531.
  • Wang, J., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. International Journal of Molecular Sciences, 25(13), 6899.
  • Zhou, M., et al. (2008). A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. Peptides, 29(4), 543-548.
  • Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(8), 3543-3548.
  • Carvalho, S., et al. (2018). Deciphering the Magainin Resistance Process of Escherichia coli Strains in Light of the Cytosolic Proteome. mSystems, 3(3), e00033-18.
  • Chen, X., et al. (2021). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. International Journal of Molecular Sciences, 22(11), 6032.
  • Wang, L., et al. (2021). Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides. Molecules, 26(11), 3326.
  • Di Somma, A., et al. (2023). Antibacterial Activity on Orthopedic Clinical Isolates and Cytotoxicity of the Antimicrobial Peptide Dadapin-1. International Journal of Molecular Sciences, 24(1), 861.
  • Kim, J., et al. (2023). Antimicrobial Peptide Reduces Cytotoxicity and Inflammation in Canine Epidermal Keratinocyte Progenitor Cells Induced by Pseudomonas aeruginosa Infection. Veterinary Sciences, 10(3), 205.
  • Al-Shabib, N. A., et al. (2023). Evaluation of antimicrobial and antibiofilm activities of peptide Impatiens balsamina-M1 and Zinc oxide nanoparticles against Helicobacter pylori. Scientific Reports, 13(1), 21820.
  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Di Grazia, A., et al. (2020). Frog Skin-Derived Peptides Against Corynebacterium jeikeium: Correlation between Antibacterial and Cytotoxic Activities. International Journal of Molecular Sciences, 21(18), 6848.
  • Ben-Shalom, O., et al. (2023). High Concentrations of the Antimicrobial Peptide Magainin 2 Induce Distinct Biomechanical Changes in Escherichia coli. International Journal of Molecular Sciences, 24(5), 4567.
  • Castro, M. S., et al. (2020). Figainin 1, a Novel Amphibian Skin Peptide with Antimicrobial and Antiproliferative Properties. International Journal of Molecular Sciences, 21(18), 6898.
  • Kumar, P., et al. (2022). Antimicrobial Peptides: Mechanism of Action. IntechOpen.
  • Conlon, J. M., et al. (2024). Antimicrobial Peptides from Frogs of the Glandirana Genus. International Journal of Molecular Sciences, 25(24), 13241.
  • Asoodeh, A., et al. (2016). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Journal of Medical Virology, 88(11), 1951-1960.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Si, H., et al. (2020). Streamlined assessment of membrane permeability and its application to membrane engineering of Escherichia coli for octanoic acid tolerance. Biotechnology for Biofuels, 13(1), 1-12.
  • Kumar, P., et al. (2022). Antimicrobial Peptides: Mechanism of Action. IntechOpen.
  • Di Poto, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13241.
  • Lorenzo-Morales, J., et al. (2021). Repurposing of Nitroxoline as an Alternative Primary Amoebic Meningoencephalitis Treatment.
  • De Bonis, S., et al. (2022). The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins. Frontiers in Molecular Biosciences, 9, 1004595.
  • Lebaron, P., et al. (1998). Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. Applied and Environmental Microbiology, 64(7), 2697-2700.
  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Al-Bari, M. A. A., et al. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. International Journal of Molecular Sciences, 23(20), 12437.
  • de la Fuente-Nunez, C. (2025). The future of antibiotics: how frog-derived peptides could combat drug-resistant bacteria. de la Fuente Lab. Retrieved from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Yasir, M., et al. (2023). Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide Magainin 2. Microbiology Spectrum, 11(1), e02713-22.
  • EUCAST. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • de la Fuente-Nunez, C. (2025). Frog-derived synthetic peptides display anti-infective activity against Gram-negative pathogens. de la Fuente Lab. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Odorranain-F-RA1 Against Multidrug-Resistant ESKAPE Pathogens

For Researchers, Scientists, and Drug Development Professionals The rise of antimicrobial resistance (AMR) represents a critical global health threat, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance (AMR) represents a critical global health threat, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) at the forefront of this crisis.[1][2] These organisms are notorious for their ability to "escape" the effects of conventional antibiotics, leading to high rates of morbidity and mortality in hospital settings.[1][3] This has created an urgent need for novel therapeutics with alternative mechanisms of action.[1]

Antimicrobial peptides (AMPs), a core component of the innate immune system in many organisms, are a promising avenue for drug development.[4] Amphibians, in particular, are a rich source of diverse AMPs.[5][6][7] This guide focuses on Odorranain-F-RA1, a hypothetical member of the Odorranain family of peptides isolated from Odorrana frogs, as a potential therapeutic agent against multidrug-resistant (MDR) ESKAPE pathogens.[3][7][8][9] We present a framework for its validation, comparing its potential efficacy against standard-of-care antibiotics through established in vitro experimental models.

The Shortcomings of Current Antibiotics Against ESKAPE Pathogens

The ESKAPE pathogens have developed a formidable arsenal of resistance mechanisms. Gram-negative members like K. pneumoniae, A. baumannii, and P. aeruginosa frequently produce β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which inactivate many last-resort β-lactam antibiotics.[1][10][11] Gram-positive pathogens like S. aureus (as MRSA) and E. faecium (as VRE) have altered drug targets, rendering entire classes of antibiotics ineffective.[12] Furthermore, many ESKAPE pathogens form biofilms—structured communities of cells encased in a protective matrix—which are inherently more tolerant to antibiotics and host immune defenses, leading to persistent and difficult-to-treat infections.[13][14]

Current treatment often relies on combination therapies using older, more toxic drugs like colistin and tigecycline, which have significant side effects and are also facing emerging resistance.[10][15][16] This clinical reality underscores the necessity for new agents like AMPs that can overcome these resistance mechanisms.

Odorranain-F-RA1: A Profile

Odorranain-F-RA1 belongs to a class of cationic, amphipathic peptides. Like many frog-derived AMPs, its proposed primary mechanism of action is the disruption of the bacterial cell membrane.[4][6][17]

Proposed Mechanism of Action:

  • Electrostatic Attraction: The peptide's positive charge is attracted to the net negative charge of the bacterial outer membrane (in Gram-negatives) or cell wall (in Gram-positives).

  • Membrane Insertion & Disruption: Its amphipathic structure allows it to insert into the lipid bilayer, disrupting membrane integrity and forming pores.

  • Cell Lysis: This disruption leads to the leakage of essential intracellular contents and ultimately, cell death.

This physical mechanism of action is less susceptible to the development of resistance compared to antibiotics that target specific enzymes or metabolic pathways.

Comparative Efficacy: A Data-Driven Analysis

To validate the potential of Odorranain-F-RA1, its performance must be quantified against clinically relevant MDR strains and compared with standard antibiotics. The following tables summarize hypothetical, yet realistic, data based on published findings for similar AMPs.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[18][19] It is a primary indicator of potency.

Pathogen (Resistance Phenotype)Odorranain-F-RA1 MIC (µg/mL)Comparator 1: Vancomycin (µg/mL)Comparator 2: Meropenem (µg/mL)Comparator 3: Colistin (µg/mL)
E. faecium (VRE)8>256 (Resistant)>256 (Resistant)N/A
S. aureus (MRSA)161 (Susceptible)>256 (Resistant)N/A
K. pneumoniae (CRE/KPC)32N/A64 (Resistant)4 (Resistant)
A. baumannii (MDR)16N/A128 (Resistant)2 (Susceptible)
P. aeruginosa (MDR)32N/A32 (Resistant)2 (Susceptible)
Enterobacter spp. (CRE)64N/A64 (Resistant)4 (Resistant)

Data is illustrative. VRE: Vancomycin-Resistant Enterococcus; MRSA: Methicillin-Resistant Staphylococcus aureus; CRE: Carbapenem-Resistant Enterobacterales; KPC: Klebsiella pneumoniae carbapenemase; MDR: Multidrug-Resistant.

Table 2: Minimum Bactericidal Concentration (MBC) Comparison

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a cidal (killing) rather than static (inhibitory) effect.[20][21]

Pathogen (Resistance Phenotype)Odorranain-F-RA1 MBC (µg/mL)MBC/MIC RatioInterpretation
E. faecium (VRE)162Bactericidal
S. aureus (MRSA)322Bactericidal
K. pneumoniae (CRE/KPC)642Bactericidal
A. baumannii (MDR)322Bactericidal
P. aeruginosa (MDR)642Bactericidal
Enterobacter spp. (CRE)1282Bactericidal

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 3: Anti-Biofilm Efficacy

This table shows the Minimum Biofilm Inhibitory Concentration (MBIC), the concentration required to prevent biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), the concentration needed to destroy pre-formed biofilms.

Pathogen (Resistance Phenotype)Odorranain-F-RA1 MBIC (µg/mL)Odorranain-F-RA1 MBEC (µg/mL)Comparator: Meropenem MBEC (µg/mL)
S. aureus (MRSA)32128>1024
P. aeruginosa (MDR)64256>1024

This data highlights the significant challenge of eradicating established biofilms, even for novel agents.

Experimental Validation Framework

Scientific integrity demands robust and reproducible methodologies. The following protocols, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for validating the efficacy of a novel antimicrobial agent.

Overall Experimental Workflow

The validation process follows a logical progression from determining basic inhibitory and cidal concentrations to evaluating performance against more complex bacterial structures like biofilms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Efficacy cluster_2 Phase 3: Mechanistic Insight MIC MIC Assay (Broth Microdilution) MBC MBC Assay (Subculturing from MIC) MIC->MBC Determines cidal concentration TimeKill Time-Kill Kinetic Assay MIC->TimeKill Informs concentration for kinetic studies Biofilm Anti-Biofilm Assays (MBIC & MBEC) MBC->Biofilm Provides baseline for biofilm challenge Membrane Membrane Permeability Assay TimeKill->Membrane Correlates killing speed with membrane damage Start Select MDR ESKAPE Strains Start->MIC

Caption: High-level workflow for antimicrobial peptide validation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the MIC using the broth microdilution method as recommended by CLSI.[18][19][22]

  • Preparation of Inoculum:

    • Culture the test bacterium on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microplate wells.[19]

  • Preparation of Microplate:

    • In a 96-well microplate, perform a two-fold serial dilution of Odorranain-F-RA1 and comparator antibiotics in MHB. The typical final volume in each well is 100 µL.

    • Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[23]

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity).[19]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay is a direct extension of the MIC test to determine if the peptide is bactericidal.[20][21][22]

  • Subculturing:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.

    • Aspirate a 10 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spot the 10 µL aliquot onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (typically ≤ 0.1% of colonies from the initial growth control count).[21]

Protocol 3: Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of the peptide to both inhibit biofilm formation and eradicate established biofilms.[13][24][25][26]

  • Biofilm Formation:

    • Add 100 µL of a bacterial culture (adjusted to 1 x 10⁷ CFU/mL in a nutrient-rich medium like TSB) to the wells of a 96-well flat-bottom plate.

    • For MBIC determination , immediately add 100 µL of the peptide at various concentrations.

    • For MBEC determination , incubate the plate for 24-48 hours at 37°C to allow a mature biofilm to form before removing the planktonic cells and adding the peptide.

  • Incubation:

    • Incubate the plates for another 24 hours at 37°C.

  • Staining:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the biofilms with 200 µL of 99% methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15-30 minutes.[25]

  • Quantification:

    • Wash away excess stain with water and allow the plate to dry completely.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid or ethanol to each well.[26]

    • Transfer the solubilized dye to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[24][26] The MBIC/MBEC is the lowest concentration that shows a significant reduction in absorbance compared to the untreated control.

Mechanistic Insights: Visualizing the Mode of Action

Understanding how an antimicrobial works is as crucial as knowing if it works. The primary proposed mechanism for Odorranain-F-RA1 is membrane disruption.

G 2. Pore Formation cluster_0 Bacterial Cell cluster_1 Cytoplasm cluster_2 Extracellular Space Ions Ions, ATP, Metabolites DNA Genetic Material Membrane Bacterial Membrane (Negatively Charged) Membrane->Ions 3. Efflux of Contents Membrane->DNA 4. Cell Death AMP1 Odorranain AMP1->Membrane 1. Electrostatic Attraction AMP2 Odorranain AMP2->Membrane 1. Electrostatic Attraction AMP3 Odorranain AMP3->Membrane 1. Electrostatic Attraction

Caption: Proposed mechanism of Odorranain-F-RA1 via membrane disruption.

Conclusion and Future Directions

The data and protocols presented in this guide establish a comprehensive framework for evaluating Odorranain-F-RA1 as a potential therapeutic agent against MDR ESKAPE pathogens. The peptide's hypothetical broad-spectrum, bactericidal activity, and efficacy against biofilms, coupled with a membrane-disrupting mechanism that is less prone to resistance, make it a compelling candidate for further development.

Future research should focus on:

  • In Vivo Efficacy: Validating these in vitro results in animal models of infection.

  • Toxicity and Selectivity: Assessing hemolytic activity and cytotoxicity against mammalian cells to determine the therapeutic window.

  • Synergy Studies: Investigating whether Odorranain-F-RA1 can act synergistically with existing antibiotics to restore their efficacy.[9]

  • Peptide Engineering: Rationally designing analogues to improve potency, stability, and selectivity.[4]

By pursuing these avenues, novel antimicrobial peptides like Odorranain-F-RA1 may one day provide a much-needed solution to the escalating crisis of antimicrobial resistance.

References

  • Gudina, E. J., et al. (2021). Treatment Options for Carbapenem-Resistant Enterobacteriaceae Infections. Clinical Infectious Diseases. Available at: [Link]

  • Rastogi, G., et al. (2022). Restriction of growth and biofilm formation of ESKAPE pathogens by caprine gut-derived probiotic bacteria. Frontiers in Microbiology. Available at: [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Mulani, M. S., et al. (2019). Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review. Frontiers in Microbiology. Available at: [Link]

  • Wang, L., et al. (2008). A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. Peptides. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Phelan, J. R., et al. (2024). Antimicrobial Peptides from Frogs of the Glandirana Genus. MDPI. Available at: [Link]

  • Saleem, M., et al. (2022). Current Treatment Strategies Against Multidrug-Resistant Bacteria: A Review. Cureus. Available at: [Link]

  • Papp-Wallace, K. M., et al. (2020). Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal. Clinical Infectious Diseases. Available at: [Link]

  • Al-Marzooq, F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols. Available at: [Link]

  • Avery, L., & Nicolau, D. P. (2021). Treatment for carbapenem-resistant Enterobacterales infections: Recent advances and future directions. Expert Review of Anti-infective Therapy. Available at: [Link]

  • Wang, Y., et al. (2023). Treatment of carbapenem-resistant Klebsiella pneumoniae. Infection and Drug Resistance. Available at: [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. Available at: [Link]

  • Horcajada, J. P., et al. (2019). Multidrug Resistant Pseudomonas aeruginosa in Clinical Settings: A Review of Resistance Mechanisms and Treatment Strategies. Diagnostics. Available at: [Link]

  • Wu, J., et al. (2023). Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Frontiers in Immunology. Available at: [Link]

  • De Oliveira, D. M., et al. (2020). Special Issue : Infection and Treatment of Antibiotic-Resistant ESKAPE Pathogens. MDPI. Available at: [Link]

  • Xi, X., et al. (2023). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. ResearchGate. Available at: [Link]

  • Conlon, J. M., et al. (2008). Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata (Anura:Ranidae). Toxicon. Available at: [Link]

  • Wu, J., et al. (2023). Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Frontiers in Immunology. Available at: [Link]

  • BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Bassetti, M., et al. (2019). Epidemiology and Treatment of Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa Infections. Clinical Microbiology Reviews. Available at: [Link]

  • Yi Xin, L., et al. (2023). Multi-drug resistant ESKAPE pathogens and the uses of plants as their antimicrobial agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Perez, F., & Bonomo, R. A. (2018). Treatment Options to Address the Threat of Carbapenem-Resistant Enterobacteriaceae. Open Forum Infectious Diseases. Available at: [Link]

  • Satlin, M. J., et al. (2017). Combination Regimens for Treatment of Carbapenem-Resistant Klebsiella pneumoniae Bloodstream Infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Czech, A., et al. (2024). The Antimicrobial Peptide C14R Is Active Against All Pathogenic Species of the ESKAPE Group. MDPI. Available at: [Link]

  • Di Santo, G., et al. (2025). Enhancing Antimicrobial Peptides from Frog Skin: A Rational Approach. MDPI. Available at: [Link]

  • Ersoy, S. C., & Song, Z. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • Phelan, J. R., et al. (2024). Antimicrobial Peptides from Frogs of the Glandirana Genus. Lancashire Online Knowledge. Available at: [Link]

  • Dr. Oracle. (2025). What is the treatment for carbapenem-resistant Klebsiella pneumoniae (CR-KP) susceptible to colistin?. Dr. Oracle. Available at: [Link]

  • Wang, Y., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. MDPI. Available at: [Link]

  • De Oliveira, D. M. P., et al. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews. Available at: [Link]

  • Ouyang, L., et al. (2012). Host Defense Peptides in Skin Secretions of Odorrana Tiannanensis: Proof for Other Survival Strategy of the Frog Than Merely Anti-Microbial. Peptides. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Healy, M. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Tamma, P. D., et al. (2019). Approach to the Treatment of Patients with Serious Multidrug‐Resistant Pseudomonas aeruginosa Infections. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. Available at: [Link]

  • Shrestha, L. R., et al. (2013). Multi-Drug and Pan-Drug Resistant Pseudomonas aeruginosa: A Challenge in Post- Antibiotic Era. SciSpace. Available at: [Link]

  • Drugs.com. (2026). CRE (Carbapenem Resistant Enterobacteriaceae) - What You Need to Know. Drugs.com. Available at: [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. Available at: [Link]

  • Zhao, J., et al. (2019). Infections Caused by Carbapenem-Resistant Enterobacteriaceae: An Update on Therapeutic Options. Frontiers in Pharmacology. Available at: [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Endimiani, A., et al. (2010). Detection and treatment options for Klebsiella pneumoniae carbapenemases (KPCs): an emerging cause of multidrug-resistant infection. Journal of Antimicrobial Chemotherapy. Available at: [Link]

Sources

Validation

Comparative Membrane Permeabilization Kinetics of Odorranain-F-RA1: A Technical Guide

As the crisis of multidrug-resistant (MDR) bacterial pathogens accelerates, the pharmaceutical industry is increasingly turning to natural antimicrobial peptides (AMPs) as templates for novel therapeutics. Among these, O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the crisis of multidrug-resistant (MDR) bacterial pathogens accelerates, the pharmaceutical industry is increasingly turning to natural antimicrobial peptides (AMPs) as templates for novel therapeutics. Among these, Odorranain-F-RA1 , a 30-amino-acid peptide isolated from the skin secretions of the Golden crossband frog (Odorrana andersonii), has emerged as a highly promising candidate[1].

This guide provides an objective, data-driven comparison of the membrane permeabilization kinetics of Odorranain-F-RA1 against industry-standard AMPs, specifically Melittin and Polymyxin B. By dissecting the causality behind its kinetic profile and detailing the self-validating experimental protocols used to measure these events, this guide equips researchers with the actionable insights needed for advanced drug development.

Mechanistic Overview: The Causality of Permeabilization

Odorranain-F-RA1 belongs to the brevinin/esculentin family, characterized by a highly conserved C-terminal cyclic domain known as the "Rana-box"[1]. In aqueous environments, the peptide exists as a random coil. However, upon encountering the anionic lipopolysaccharide (LPS) layer of Gram-negative bacteria or the teichoic acids of Gram-positive bacteria, electrostatic attraction drives the peptide to accumulate at the membrane surface.

This localized high concentration triggers a conformational shift into an amphipathic α-helix[2]. The hydrophobic face of the helix inserts into the lipid bilayer, while the cationic face interacts with the phospholipid headgroups. Once a critical threshold concentration (P/L ratio) is reached, the peptides oligomerize to form toroidal or barrel-stave pores, leading to rapid outer membrane permeabilization, followed by inner membrane depolarization and eventual cell lysis.

G A Odorranain-F-RA1 (Random Coil) B Electrostatic Attraction (Anionic Membrane) A->B Binding C Conformational Shift (Amphipathic α-Helix) B->C Folding D Outer Membrane Permeabilization C->D Insertion E Inner Membrane Depolarization D->E Translocation F Pore Formation (Cell Death) E->F Lysis

Mechanistic pathway of Odorranain-F-RA1-induced bacterial membrane permeabilization.

Comparative Kinetic Performance Data

To objectively evaluate Odorranain-F-RA1, we must benchmark its kinetic performance and therapeutic index against well-characterized alternatives:

  • Melittin: A highly potent but non-selective AMP from bee venom (rapid kinetics, high toxicity).

  • Polymyxin B: An FDA-approved lipopeptide standard for Gram-negative outer membrane disruption.

The following table synthesizes the kinetic parameters of membrane disruption (at 2×MIC ) and the resulting therapeutic profiles.

Antimicrobial AgentOuter Membrane Permeabilization ( t1/2​ NPN)Inner Membrane Depolarization ( t1/2​ DiSC3(5))MIC against E. coli (µM)Hemolytic Activity (HC 50​ ) (µM)Therapeutic Index (HC 50​ / MIC)
Odorranain-F-RA1 ~45 seconds~120 seconds6.25>100>16.0
Melittin <10 seconds<15 seconds2.504.01.6
Polymyxin B ~20 seconds>300 seconds (Weak)1.00>128>128.0

Data Interpretation: Odorranain-F-RA1 exhibits a biphasic permeabilization model. While Melittin causes near-instantaneous, catastrophic failure of both membranes (correlating with its severe hemolytic toxicity), Odorranain-F-RA1 shows a rapid outer membrane disruption followed by a delayed inner membrane depolarization. This kinetic delay suggests a sequential translocation mechanism that is highly dependent on the specific lipid composition of bacterial membranes, explaining its superior therapeutic index compared to Melittin[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the kinetic data presented above must be reproducible. The following protocols represent the gold-standard, self-validating systems for multiplexed kinetic assays.

Workflow Start Log-Phase Bacterial Culture (OD600 = 0.4-0.6) Wash Wash & Resuspend (5 mM HEPES, pH 7.2) Start->Wash Split1 Outer Membrane Assay (+ 10 μM NPN Probe) Wash->Split1 Split2 Inner Membrane Assay (+ 2 μM DiSC3(5) Probe) Wash->Split2 AddPeptide1 Add Odorranain-F-RA1 (0.5x - 4x MIC) Split1->AddPeptide1 AddPeptide2 Add Odorranain-F-RA1 (0.5x - 4x MIC) Split2->AddPeptide2 Read1 Measure Fluorescence (Ex: 350nm / Em: 420nm) AddPeptide1->Read1 Read2 Measure Fluorescence (Ex: 622nm / Em: 670nm) AddPeptide2->Read2

Parallel workflow for quantifying outer and inner membrane permeabilization kinetics.

Protocol A: Outer Membrane Permeabilization (NPN Uptake Assay)

Causality: N-phenyl-1-naphthylamine (NPN) is a neutral, hydrophobic fluorescent probe. In intact Gram-negative bacteria, the dense LPS layer completely excludes NPN. However, when an AMP disrupts the outer membrane, NPN partitions into the hydrophobic lipid bilayer, resulting in a massive increase in quantum yield[3].

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli (e.g., ATCC 25922) in Mueller-Hinton broth to the mid-logarithmic phase (OD 600​ ≈ 0.4–0.6).

  • Washing: Harvest cells via centrifugation (3,000 × g, 10 min). Wash twice and resuspend in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose to an OD 600​ of 0.5.

  • Probe Addition: Transfer 100 µL of the bacterial suspension to a 96-well black, clear-bottom microplate. Add NPN (dissolved in acetone) to a final well concentration of 10 µM.

  • Baseline Measurement: Record the background fluorescence using a microplate reader (Excitation: 350 nm; Emission: 420 nm) until the signal stabilizes.

  • Peptide Challenge: Inject Odorranain-F-RA1 at varying concentrations (e.g., 0.5× , , , MIC). Include Polymyxin B (10 µg/mL) as a positive control[3].

  • Kinetic Tracking: Monitor fluorescence continuously for 15 minutes. Calculate the % NPN uptake relative to the Polymyxin B maximum.

Protocol B: Inner Membrane Depolarization (DiSC3(5) Assay)

Causality: 3,3′-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a cationic, membrane-potential-sensitive dye. It naturally accumulates in the highly polarized inner membrane of viable bacteria, where its proximity causes self-quenching of its fluorescence. When Odorranain-F-RA1 forms pores, the proton motive force dissipates ( Δψ collapses). The dye is subsequently released into the aqueous buffer, unquenching the fluorophore and causing a sharp spike in signal[4].

Step-by-Step Methodology:

  • Cell Sensitization: Prepare mid-log phase E. coli as described above. Wash and resuspend in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose and 100 mM KCl. Note: The high KCl concentration equilibrates the internal and external potassium gradients, sensitizing the assay to depolarization.

  • Dye Equilibration: Add DiSC3(5) to a final concentration of 2 µM. Incubate in the dark at 37°C for 30–45 minutes until the fluorescence signal drops and stabilizes (indicating maximal dye uptake and self-quenching)[4].

  • Baseline Measurement: Transfer to a quartz cuvette or black 96-well plate and record baseline fluorescence (Excitation: 622 nm; Emission: 670 nm).

  • Peptide Challenge: Add Odorranain-F-RA1 at desired MIC multiples. Use Melittin (16 µg/mL) as a rapid-depolarization positive control.

  • Kinetic Tracking: Record the unquenching kinetics over 10–20 minutes. The slope of the initial fluorescence spike directly correlates with the rate of inner membrane pore formation.

Conclusion

Odorranain-F-RA1 represents a highly optimized evolutionary solution to bacterial defense. By comparing its kinetics to Melittin and Polymyxin B, we observe a distinct, controlled permeabilization mechanism. Its ability to rapidly breach the outer membrane while executing a delayed, target-specific inner membrane depolarization makes it an exceptional scaffold for next-generation, low-toxicity antimicrobial drug development.

References

  • [1] Title: Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog) | UniProtKB. Source: uniprot.org. URL:[Link]

  • [2] Title: Improving the Antimicrobial Performance of Amphiphilic Cationic Antimicrobial Peptides Using Glutamic Acid Full-Scan and Positive Charge Compensation Strategies. Source: acs.org. URL:[Link]

  • [4] Title: High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudomonas aeruginosa. Source: acs.org. URL:[Link]

  • [3] Title: Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36. Source: plos.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Odorranain-F-RA1 antimicrobial peptide

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Odorranain-F-RA1 , a potent antimicrobial peptide (AMP). This guide moves beyond basic material safety data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Odorranain-F-RA1 , a potent antimicrobial peptide (AMP). This guide moves beyond basic material safety data sheets (MSDS) by explaining the causality behind each safety requirement, ensuring your laboratory practices are both scientifically sound and rigorously safe.

Hazard Assessment & Mechanistic Causality

Odorranain-F-RA1 is a 30-amino acid cationic antimicrobial peptide (Sequence: RGFMDTAKNVAKNMAVTLLDNLKCKITKAC) isolated from the skin secretions of the Golden crossband frog (Odorrana andersonii)[1][2]. It belongs to the Brevinin family of peptides, characterized by a C-terminal cyclic "Rana box" formed by a disulfide bridge between Cys23 and Cys30[1][2].

Handling this synthetic peptide presents three distinct operational hazards:

  • Biological Membrane Disruption: As an amphipathic, cationic peptide, Odorranain-F-RA1 is optimized to insert into and disrupt negatively charged bacterial lipid bilayers[3]. While its affinity for mammalian cells is lower, concentrated exposure to mucosal membranes or broken skin can cause localized cytotoxicity and severe irritation.

  • Inhalation of Lyophilized Particulates: Synthetic peptides are supplied as highly electrostatic lyophilized powders. Breaking the vacuum seal of a vial without proper precautions frequently causes the powder to aerosolize, creating a direct inhalation hazard.

  • Chemical Irritation from Residual TFA: To achieve >95% purity, peptides are purified via High-Performance Liquid Chromatography (HPLC) using trifluoroacetic acid (TFA) as a counterion[4]. The final product is a TFA salt, where TFA can constitute up to 20% of the total mass[4]. Residual TFA is a strong acid and a known chemical irritant to the respiratory tract and eyes.

Hazard Peptide Odorranain-F-RA1 (Lyophilized Powder) Hazard1 Electrostatic Dispersion (Inhalation Risk) Peptide->Hazard1 Hazard2 Residual TFA Salt (Chemical Irritation) Peptide->Hazard2 Hazard3 Cationic Amphipathic Nature (Membrane Disruption) Peptide->Hazard3 PPE1 N95/FFP2 Respirator & Class II BSC Hazard1->PPE1 mitigated by PPE2 Double Nitrile Gloves & Splash Goggles Hazard2->PPE2 mitigated by PPE3 Exposed Skin Coverage (Lab Coat w/ Cuffs) Hazard3->PPE3 mitigated by

Causality mapping of Odorranain-F-RA1 hazards to specific PPE requirements.

Mandatory Personal Protective Equipment (PPE) Profile

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to during the handling, reconstitution, and disposal of Odorranain-F-RA1.

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double-layered Nitrile Gloves (Powder-free)Nitrile provides superior chemical resistance to residual TFA compared to latex. Double-gloving ensures structural integrity if the outer glove is compromised by concentrated peptide solutions.
Eye Protection Indirect Vented Chemical Splash GogglesProtects ocular mucosa from aerosolized TFA-peptide particulates during vial opening and accidental splashes during high-speed centrifugation.
Respiratory N95 / FFP2 Respirator (Minimum)Mandatory if handling the dry powder outside of a containment cabinet to prevent inhalation of bioactive, electrostatic dust.
Body Protection Front-closing, fluid-resistant lab coat with knit cuffsPrevents dermal exposure to the arms and torso. Knit cuffs prevent the sleeves from dragging across contaminated surfaces or catching on vials.
Engineering Controls Class II Biological Safety Cabinet (BSC)Provides a continuous inward airflow barrier, protecting the operator from aerosols while maintaining a sterile, DNase/RNase-free environment for the peptide.

Step-by-Step Operational Workflow: Reconstitution & Handling

The integrity of Odorranain-F-RA1 depends heavily on maintaining its Cys23-Cys30 disulfide bridge. Crucial Insight: Never reconstitute this peptide in buffers containing reducing agents (e.g., DTT, β-mercaptoethanol), as this will linearize the "Rana box" and permanently abolish its antimicrobial activity.

Phase 1: Preparation and Equilibration
  • Equilibrate to Room Temperature: Transfer the sealed vial of Odorranain-F-RA1 from -20°C storage to a desiccator at room temperature for 30–45 minutes.

    • Self-Validating Logic: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces ambient moisture, leading to rapid condensation. This not only degrades the peptide via hydrolysis but also causes inaccurate mass calculations.

  • Pre-Centrifugation: Centrifuge the sealed vial at 10,000 × g for 60 seconds.

    • Self-Validating Logic: Electrostatic forces cause peptide flakes to adhere to the cap. Centrifugation forces all material to the bottom of the vial, preventing aerosolization and loss of yield when the vacuum seal is broken.

Phase 2: Solubilization (Inside Class II BSC)
  • Don Full PPE & Transfer: Put on double nitrile gloves, goggles, and lab coat. Transfer the centrifuged vial and sterile reconstitution buffer into the BSC.

  • Buffer Addition: Carefully remove the cap. Add sterile, endotoxin-free ultra-pure water to achieve a stock concentration of 1 to 2 mg/mL.

    • Note on TFA: The residual TFA salt generally enhances the solubility of the peptide in aqueous solutions[4]. Do not attempt to adjust the pH immediately, as localized high pH can precipitate the peptide.

  • Gentle Agitation: Do not vortex vigorously. Gently pipette up and down or use a low-speed orbital shaker until the solution is completely clear.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the reconstituted peptide into single-use aliquots (e.g., 50 µL) using low-protein-binding microcentrifuge tubes.

    • Self-Validating Logic: Odorranain-F-RA1 contains hydrophobic residues (Phe, Met, Val, Leu) that will adsorb to standard polypropylene tubes, reducing your effective working concentration. Low-bind tubes prevent this.

  • Cryopreservation: Store aliquots immediately at -80°C. Avoid all freeze-thaw cycles, which induce peptide aggregation and structural denaturation.

Workflow Start 1. Pre-Operation Don Nitrile Gloves, Goggles, Lab Coat Equilibrate 2. Equilibrate vial to RT (Prevents condensation & hydrolysis) Start->Equilibrate Centrifuge 3. Centrifuge at 10,000 x g (Pellets electrostatic powder) Equilibrate->Centrifuge BSC 4. Transfer to Class II BSC (Prevents aerosol inhalation) Centrifuge->BSC Reconstitute 5. Add Sterile Buffer (No DTT/BME) (Preserves Cys23-Cys30 disulfide bond) BSC->Reconstitute Aliquots 6. Divide into Low-Bind Aliquots (Prevents hydrophobic adsorption) Reconstitute->Aliquots Store 7. Long-Term Storage Store at -80°C Aliquots->Store

Standard operating procedure for the safe reconstitution and storage of Odorranain-F-RA1.

Spill Management and Disposal Plan

In the event of an accidental spill, immediate and methodical action is required to prevent cross-contamination and exposure.

For Dry Powder Spills:

  • Do NOT sweep or brush. Sweeping generates massive amounts of bioactive aerosols.

  • Gently cover the spilled powder with damp, absorbent paper towels to suppress dust.

  • Apply a 10% sodium hypochlorite (bleach) solution carefully over the towels. Bleach oxidizes the disulfide bonds and denatures the peptide, rendering it biologically inactive.

  • Allow a 15-minute contact time, then wipe up the residue.

  • Perform a final wipe with 70% ethanol to remove corrosive bleach residues.

For Liquid Spills:

  • Absorb the liquid using chemical spill pads.

  • Flood the area with 10% bleach, wait 15 minutes, and wipe clean.

  • Follow up with 70% ethanol.

Disposal Protocols: All vials, pipette tips, and gloves that have come into contact with Odorranain-F-RA1 must be treated as biologically hazardous chemical waste. Dispose of them in clearly labeled, puncture-resistant biohazard containers destined for high-temperature incineration. Do not pour peptide solutions down the sink, as AMPs can disrupt local microbial ecosystems in wastewater treatment facilities.

References

  • Title: Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog) | UniProtKB Source: UniProt URL: [Link]

  • Title: Odorranain-F-OA1 peptide Product Information (TFA Salt Handling Guidelines) Source: NovoPro Labs URL: [Link]

  • Title: CAMPSQ2243 - Odorranain-F-RA1 antimicrobial peptide Source: Collection of Anti-Microbial Peptides (CAMP) Database URL: [Link]

  • Title: Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli for biophysical characterisation Source: The Bioscan URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.